(R)-1-(3-Methoxyphenyl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(3-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,10H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWGCBRQAHCVHW-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299481 | |
| Record name | (R)-1-(3-Methoxyphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88196-70-7 | |
| Record name | (R)-1-(3-Methoxyphenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88196-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-(3-Methoxyphenyl) ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088196707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-1-(3-Methoxyphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(3-methoxyphenyl)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-1-(3-Methoxyphenyl)ethanamine: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical properties of (R)-1-(3-Methoxyphenyl)ethanamine, a key intermediate in the pharmaceutical and agrochemical industries. The information is presented to support research, development, and quality control activities.
Core Physical and Chemical Properties
This compound is a chiral amine whose physical characteristics are crucial for its handling, reaction optimization, and safety considerations. A summary of its key physical data is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1][2][3] |
| Melting Point | 5 °C | [1] |
| Boiling Point | 66 °C at 0.38 mmHg | [1] |
| Density | 1.023 g/cm³ | [1] |
| Refractive Index | 1.5335 | [1] |
| Flash Point | >100 °C (>212 °F) | [1] |
| Solubility in Water | 10 g/L at 20 °C | [1] |
| CAS Number | 88196-70-7 | [1] |
Experimental Protocols for Physical Property Determination
The following sections detail generalized experimental methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory techniques for organic compounds.
Melting Point Determination
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Tube Method [4][5][6]
-
Sample Preparation: A small amount of the solid this compound is finely powdered.
-
Capillary Tube Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powdered sample to pack a small amount of the material into the sealed end.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (such as a Thiele tube containing mineral oil) or a melting point apparatus.[4]
-
Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.[4]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[6]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Small-Scale Capillary Method [7][8][9][10][11]
-
Sample Preparation: A few milliliters of liquid this compound are placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath.
-
Heating and Observation: The apparatus is heated slowly. As the liquid heats, air trapped in the capillary tube will bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
Reading the Boiling Point: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[11]
Density Determination
Density is the mass of a substance per unit volume.
Methodology: Volumetric and Gravimetric Measurement [12][13][14][15][16]
-
Mass of Empty Container: The mass of a clean, dry measuring cylinder or pycnometer is accurately measured using an analytical balance.[12][15]
-
Volume Measurement: A known volume of liquid this compound is added to the measuring cylinder. The volume is read from the bottom of the meniscus.
-
Mass of Filled Container: The mass of the measuring cylinder containing the liquid is measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder. The density is then calculated by dividing the mass of the liquid by its volume.[15]
Solubility Determination
Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.
Methodology: Qualitative Assessment [17][18][19][20]
-
Sample and Solvent Preparation: A small, measured amount of this compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.[18]
-
Solvent Addition: A small volume of the solvent (in this case, water) is added in portions (e.g., 0.75 mL total).[18]
-
Mixing: The test tube is shaken vigorously after each addition of the solvent.[18]
-
Observation: The mixture is observed to determine if the solute has completely dissolved. If the compound dissolves, it is considered soluble. If it remains as a separate phase, it is considered insoluble. The quantitative solubility can be determined by finding the maximum amount of solute that dissolves in a given volume of solvent at a specific temperature.
Logical Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical substance like this compound.
References
- 1. fishersci.ca [fishersci.ca]
- 2. 1-(3-Methoxyphenyl)ethanamine | C9H13NO | CID 4612058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-1-(3-methoxyphenyl)ethylamine | C9H13NO | CID 7020761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. byjus.com [byjus.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 13. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 15. wjec.co.uk [wjec.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.ws [chem.ws]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. scribd.com [scribd.com]
- 20. saltise.ca [saltise.ca]
An In-depth Technical Guide to the Spectroscopic Data of (R)-1-(3-Methoxyphenyl)ethanamine
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine (R)-1-(3-Methoxyphenyl)ethanamine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document compiles available data and provides detailed experimental protocols for acquiring such spectra.
Chemical Structure and Properties
-
IUPAC Name: (1R)-1-(3-methoxyphenyl)ethanamine[1]
-
Molecular Formula: C₉H₁₃NO[1]
-
CAS Number: 88196-70-7[1]
-
Appearance: Clear colorless liquid[3]
Spectroscopic Data
Due to the limited availability of specific experimental spectra for the (R)-enantiomer, the following tables include data from the racemic mixture and predicted values based on general spectroscopic principles and data from similar compounds.
¹H NMR (Proton NMR)
Predicted Chemical Shifts for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~1.4 | Doublet | 3H |
| -NH₂ | ~1.6 (variable) | Singlet (broad) | 2H |
| -OCH₃ | ~3.8 | Singlet | 3H |
| -CH- | ~4.1 | Quartet | 1H |
| Aromatic-H | ~6.7-7.3 | Multiplet | 4H |
¹³C NMR (Carbon-13 NMR)
Predicted Chemical Shifts for this compound (in CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) |
| -CH₃ | ~25 |
| -CH- | ~50 |
| -OCH₃ | ~55 |
| Aromatic-C | ~112-120 (C-H) |
| Aromatic-C | ~129 (C-H) |
| Aromatic-C | ~146 (C-CH) |
| Aromatic-C | ~160 (C-O) |
Note on NMR Data: The predicted values are based on typical chemical shifts for similar functional groups and the analysis of related compounds. Actual experimental values may vary slightly.
Expected IR Absorption Bands for this compound (Neat)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3300-3400 | N-H stretch (asymmetric and symmetric) | Medium |
| 2850-3000 | C-H stretch (aliphatic and aromatic) | Medium-Strong |
| 1580-1650 | N-H bend (scissoring) | Medium |
| 1450-1600 | C=C stretch (aromatic) | Medium-Strong |
| 1200-1300 | C-N stretch (aromatic amine) | Strong |
| 1000-1100 | C-O stretch (aryl ether) | Strong |
| 665-910 | N-H wag | Broad, Strong |
Note on IR Data: As a primary amine, two N-H stretching bands are expected. The C-N stretching in aromatic amines typically appears at a higher wavenumber compared to aliphatic amines.[4]
Mass Spectrometry Data for 1-(3-Methoxyphenyl)ethanamine (Racemic)[5]
| m/z | Relative Intensity | Proposed Fragment |
| 151 | M⁺ | Molecular Ion |
| 136 | Top Peak | [M - CH₃]⁺ |
| 109 | 2nd Highest | [M - C₂H₄N]⁺ |
| 137 | 3rd Highest | [M - CH₂]⁺ |
Note on MS Data: The fragmentation pattern is characteristic of α-cleavage, where the largest group attached to the carbon bearing the amine is preferentially lost.[6]
Experimental Protocols
This protocol outlines a general procedure for determining the enantiomeric purity of a chiral primary amine using a chiral derivatizing agent.[7][8][9][10]
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add one equivalent of a chiral derivatizing agent (e.g., (S)-Mosher's acid chloride or a chiral solvating agent like (R)- or (S)-1,1'-bi-2-naphthol (BINOL)).
-
If using an acid chloride, add a non-chiral base (e.g., pyridine or triethylamine) to scavenge the HCl produced.
-
Gently mix the contents of the NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Process the spectrum with appropriate phasing and baseline correction.
-
-
Data Analysis:
-
The two enantiomers will form diastereomeric complexes with the chiral derivatizing agent, which will have distinct chemical shifts for some protons.
-
Identify a well-resolved pair of signals corresponding to the two diastereomers.
-
Integrate these signals to determine the enantiomeric ratio.
-
This protocol describes the acquisition of an FT-IR spectrum for a liquid sample.[11]
-
Sample Preparation:
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean. Clean with a suitable solvent like isopropanol and allow it to dry completely.
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum will be of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
This protocol outlines a general procedure for the analysis of a chiral amine using GC-MS, often requiring derivatization to improve volatility and chromatographic separation.[12][13][14][15]
-
Sample Preparation (Derivatization):
-
Dissolve a small amount of the amine in a suitable solvent (e.g., dichloromethane).
-
Add a chiral derivatizing agent (e.g., a chloroformate) to form diastereomers.
-
The reaction may require gentle heating or the addition of a base.
-
After the reaction is complete, the sample is ready for injection.
-
-
GC-MS Conditions:
-
Gas Chromatograph:
-
Column: A chiral capillary column (e.g., Chirasil-L-Val) is essential for separating the enantiomers (or their diastereomeric derivatives).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is typically used to ensure good separation and peak shape. For example, start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode to obtain the mass spectrum of each eluting peak.
-
-
-
Data Analysis:
-
The two enantiomers (as their derivatives) will have different retention times on the chiral column.
-
The mass spectrum of each peak can be used to confirm the identity of the compound by comparing it to a library or by analyzing the fragmentation pattern.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chiral amine.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. fishersci.ca [fishersci.ca]
- 2. 1-(3-Methoxy-phenyl)-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 1-(3-Methoxyphenyl)ethanamine | C9H13NO | CID 4612058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. sintef.no [sintef.no]
- 12. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 13. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the 1H NMR Spectrum of (R)-1-(3-Methoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (R)-1-(3-Methoxyphenyl)ethanamine. This document details the spectral data, experimental protocol for data acquisition, and a structural correlation of the observed signals, serving as a critical resource for researchers in chemical synthesis, drug discovery, and analytical chemistry.
Molecular Structure and Proton Environments
This compound is a chiral primary amine with a methoxy-substituted aromatic ring. The unique electronic environments of the protons in this molecule give rise to a distinct 1H NMR spectrum, which is instrumental for its structural confirmation and purity assessment. The key proton environments are: the aromatic protons on the benzene ring, the methoxy group protons, the methine proton adjacent to the chiral center, the methyl protons of the ethylamine chain, and the amine protons.
1H NMR Spectral Data
The 1H NMR spectral data for 1-(3-methoxyphenyl)ethanamine, acquired in deuterated chloroform (CDCl3) on a 400 MHz spectrometer, is summarized in the table below. It is important to note that the 1H NMR spectra of enantiomers, such as the (R) and (S) forms of 1-(3-methoxyphenyl)ethanamine, are identical in a non-chiral solvent.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-5 | 7.17 | q | 1H | 8.0 |
| H-2, H-4 | 6.83 | d | 2H | 8.0 |
| H-6 | 6.70-6.67 | m | 1H | - |
| H-α | 4.00 | q | 1H | 8.0 |
| -OCH3 | 3.72 | s | 3H | - |
| -NH2 | 1.93 | br s | 2H | - |
| -CH3 | 1.29 | d | 3H | 8.0 |
Data sourced from a publication by the Royal Society of Chemistry.[1]
Interpretation of the Spectrum
The 1H NMR spectrum of this compound exhibits characteristic signals that correspond to its molecular structure:
-
Aromatic Region (δ 6.67-7.17 ppm): The four protons on the 1,3-disubstituted benzene ring appear in this region. The proton at the 5-position (H-5) appears as a quartet at 7.17 ppm. The protons at the 2- and 4-positions (H-2, H-4) are observed as a doublet at 6.83 ppm. The proton at the 6-position (H-6) gives a multiplet in the range of 6.70-6.67 ppm.
-
Methine Proton (δ 4.00 ppm): The single proton on the chiral carbon (H-α) resonates as a quartet at 4.00 ppm due to coupling with the adjacent methyl protons.
-
Methoxy Protons (δ 3.72 ppm): The three equivalent protons of the methoxy group (-OCH3) give a sharp singlet at 3.72 ppm, as they have no adjacent protons to couple with.
-
Amine Protons (δ 1.93 ppm): The two protons of the primary amine group (-NH2) typically appear as a broad singlet around 1.93 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.
-
Methyl Protons (δ 1.29 ppm): The three protons of the methyl group (-CH3) appear as a doublet at 1.29 ppm due to coupling with the adjacent methine proton.
Experimental Protocol for 1H NMR Spectroscopy
The following is a detailed methodology for acquiring a high-quality 1H NMR spectrum of this compound.
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Capping: Securely cap the NMR tube.
4.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer is recommended for optimal resolution.
-
Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR probe.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl3. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Tuning and Matching: Tune and match the probe for the 1H frequency to ensure efficient radiofrequency pulse delivery and signal detection.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, is appropriate.
-
Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
-
4.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline and pure absorption peaks.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
Visualizations
5.1. Molecular Structure and Proton Labeling
The following diagram illustrates the molecular structure of this compound with protons labeled for correlation with the 1H NMR spectrum.
Caption: Labeled structure of this compound.
5.2. Logical Relationship of 1H NMR Signals
This diagram illustrates the correlation between the different proton environments in the molecule and their corresponding signals in the 1H NMR spectrum.
Caption: Correlation of molecular structure to 1H NMR signals.
References
An In-Depth Technical Guide to the Synthesis of (R)-1-(3-Methoxyphenyl)ethanamine from 3-Methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for preparing enantiomerically pure (R)-1-(3-Methoxyphenyl)ethanamine from 3-methoxyacetophenone. This chiral amine is a critical building block in the pharmaceutical industry, notably as a key intermediate in the synthesis of Rivastigmine, a treatment for Alzheimer's disease. This document details three core methodologies: direct asymmetric reductive amination, diastereoselective reductive amination using a chiral auxiliary, and classical resolution of the racemic amine. Each section includes detailed experimental protocols, comparative quantitative data, and workflow visualizations to support research and process development.
Direct Asymmetric Reductive Amination (ARA)
Direct one-pot asymmetric reductive amination is the most modern and atom-economical approach for the synthesis of chiral primary amines from prochiral ketones. This method involves the in-situ formation of an imine from 3-methoxyacetophenone and an ammonia source, followed by enantioselective reduction using a chiral transition-metal catalyst and a reductant, typically hydrogen gas. Ruthenium-based catalysts have shown particular promise for this transformation, delivering high yields and excellent enantioselectivity.[1][2][3][4]
Core Advantages:
-
High Efficiency: A one-pot reaction simplifies the process and reduces waste.
-
Atom Economy: Directly utilizes an ammonia source, avoiding the need for protecting groups or chiral auxiliaries that are later removed.
-
High Enantioselectivity: Modern chiral ligands enable excellent stereocontrol.
Experimental Protocol: General Procedure for Ru-Catalyzed Direct ARA
This protocol is a generalized representation based on leading methodologies for the direct reductive amination of alkyl aryl ketones.[2][3][4]
Materials:
-
3-Methoxyacetophenone
-
Ammonium acetate (or other ammonium salt)
-
[Ru(OAc)₂( (R)-C₃-TunePhos)] or a similar chiral Ru-diphosphine catalyst
-
2,2,2-Trifluoroethanol (TFE) or other suitable solvent
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
High-pressure autoclave reactor
Procedure:
-
To a glass liner within a high-pressure autoclave, add 3-methoxyacetophenone (1.0 equiv), ammonium acetate (1.5-2.0 equiv), and the chiral ruthenium catalyst (0.01-0.02 mol%).
-
Seal the liner and place it inside the autoclave.
-
Purge the autoclave with an inert gas (Argon or Nitrogen) for 3-5 cycles.
-
Add the degassed solvent (e.g., 2,2,2-Trifluoroethanol) via cannula.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (typically 50-55 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 80 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for the required time (typically 12-24 hours), monitoring for H₂ uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The resulting residue can be purified by standard methods, such as column chromatography on silica gel or acid-base extraction, to isolate the pure this compound.
Data Presentation: Direct Asymmetric Reductive Amination
The following table summarizes typical results for the Ru-catalyzed direct ARA of various alkyl aryl ketones, which are representative of the expected outcome for 3-methoxyacetophenone.[2][5]
| Substrate | Catalyst System | Amine Source | Solvent | Temp (°C) | Pressure (bar H₂) | Time (h) | Yield (%) | ee (%) |
| Acetophenone | Ru/(R)-C₃-TunePhos | NH₄OAc | TFE | 80 | 55 | 24 | 95 | >99 (R) |
| 4'-Methylacetophenone | Ru/(R)-C₃-TunePhos | NH₄OAc | TFE | 80 | 55 | 24 | 96 | 99 (R) |
| 3'-Chloroacetophenone | Ru/(R)-C₃-TunePhos | NH₄OAc | TFE | 80 | 55 | 24 | 99 | 99 (R) |
| 2'-Methoxyacetophenone | Ru/(R)-C₃-TunePhos | NH₄OAc | TFE | 80 | 55 | 24 | 94 | 97 (R) |
| General Alkyl Aryl Ketones | Ru/(S,S)-f-binaphane | NH₃ (gas) / NH₄I | Toluene | 120 | 40 | 12-24 | >90 | >95 |
Note: Data is generalized from sources reporting on a range of substrates. Specific optimization for 3-methoxyacetophenone may be required.
Diastereoselective Reductive Amination with a Chiral Auxiliary
This two-step method utilizes a chiral auxiliary, (R)-α-methylbenzylamine, to direct the stereochemical outcome of the reduction. First, 3-methoxyacetophenone is condensed with the chiral auxiliary to form a chiral imine intermediate. This intermediate is then reduced in a diastereoselective manner, typically with a heterogeneous catalyst like Raney-Ni under a hydrogen atmosphere. The resulting diastereomeric secondary amine is then purified, and the chiral auxiliary is removed via hydrogenolysis to yield the desired enantiopure primary amine.
Core Advantages:
-
Robust and Reliable: This method is well-established and often provides good to excellent diastereoselectivity.
-
Accessible Reagents: Utilizes common and relatively inexpensive reagents and catalysts.
-
High Purity: The diastereomeric intermediate can often be purified to high diastereomeric excess (de) by crystallization.
Experimental Protocol: Chiral Auxiliary Method
This protocol is adapted from the work of Hu, M. et al. (Letters in Organic Chemistry, 2007).
Step 1: Synthesis of (R)-N-[(R)-1-(3-Methoxyphenyl)ethyl]-1-phenylethanamine
-
To a flask, add 3-methoxyacetophenone (1.0 equiv), (R)-α-methylbenzylamine (1.02 equiv), and a suitable solvent like ethanol.
-
Add titanium(IV) isopropoxide (Ti(O-i-Pr)₄) (1.2 equiv) to the mixture.
-
Transfer the mixture to a high-pressure hydrogenation reactor containing Raney-Nickel (approx. 10% by weight of the ketone).
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 10 atm.
-
Stir the reaction at a controlled temperature (e.g., 50-60 °C) for 12-24 hours.
-
After cooling and venting, filter the catalyst from the reaction mixture.
-
Concentrate the filtrate and purify the resulting secondary amine, for instance, by crystallization of its hydrochloride salt to achieve high diastereomeric purity.
Step 2: Hydrogenolysis to this compound
-
Dissolve the purified diastereomeric secondary amine from Step 1 in methanol.
-
Add a palladium on carbon catalyst (10% Pd/C).
-
Hydrogenate the mixture in a high-pressure reactor at 10 atm of H₂ at room temperature until the reaction is complete (as monitored by TLC or GC).
-
Filter the catalyst and concentrate the filtrate.
-
Perform an acid-base workup to isolate the final product, this compound.
Data Presentation: Chiral Auxiliary Method
| Step | Product | Yield | Diastereomeric/Enantiomeric Excess |
| 1. Reductive Amination | (R,R)-N-phenylethyl-amine intermediate | 89.6% | 94% de |
| 2. Hydrogenolysis | This compound | High | >99% ee (after purification of intermediate) |
Data sourced from Hu, M. et al. for the synthesis of the (R,R) diastereomer.
Diastereomeric Resolution of Racemic Amine
This classical method involves the synthesis of the racemic 1-(3-methoxyphenyl)ethanamine, followed by its separation into individual enantiomers using a chiral resolving agent. The racemic amine is reacted with an enantiomerically pure acid, such as (R)-mandelic acid, to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. The less soluble salt is isolated, and the resolving agent is then removed to liberate the desired enantiopure amine.
Core Advantages:
-
Scalability: Crystallization is a highly scalable and industrially proven technology.
-
High Purity: Can achieve very high enantiomeric purity, often exceeding 99.5% ee.
-
Predictability: While requiring screening of resolving agents, the principles are well-understood.
Experimental Protocol: Diastereomeric Resolution
This protocol is based on the work of Sakai, K. et al. (Bulletin of the Chemical Society of Japan, 1993).
Step 1: Formation of Diastereomeric Salts
-
Dissolve racemic 1-(3-methoxyphenyl)ethanamine (1.0 equiv) in methanol.
-
In a separate flask, dissolve (R)-mandelic acid (0.5-1.0 equiv) in methanol.
-
Add the mandelic acid solution to the amine solution with stirring.
-
Allow the mixture to stand at room temperature to induce crystallization of the less soluble diastereomeric salt, ((R)-amine·(R)-mandelic acid).
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystals by filtration and wash with a small amount of cold methanol. The initial crystallization can yield the salt with 99% diastereomeric excess.
Step 2: Recrystallization (Optional, for higher purity)
-
Dissolve the filtered salt in a minimal amount of a different hot solvent, such as 2-propanol.
-
Allow the solution to cool slowly to room temperature to recrystallize the salt.
-
Filter and dry the crystals to obtain the diastereomerically pure salt (>99.9% de).
Step 3: Liberation of the Free Amine
-
Suspend the purified diastereomeric salt in water.
-
Add an aqueous solution of a base (e.g., 2M NaOH) until the pH is strongly basic (pH > 12) to deprotonate the amine and dissolve the mandelic acid salt.
-
Extract the free this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the pure enantiomer.
Data Presentation: Diastereomeric Resolution
| Step | Resolving Agent | Solvent | Yield of Salt | Diastereomeric Excess (de) |
| First Crystallization | (R)-Mandelic Acid | Methanol | 70% | 99% |
| Recrystallization | (R)-Mandelic Acid | 2-Propanol | 97% | 100% |
Data sourced from Sakai, K. et al. The overall yield of the (R)-amine from the racemic mixture is approximately 68% of the theoretical maximum of 50% (i.e., 34% overall).
Mandatory Visualizations
Synthetic Strategies Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Asymmetric Reductive Amination - ChemistryViews [chemistryviews.org]
- 5. Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: (R)-1-(3-Methoxyphenyl)ethylamine (CAS Number 88196-70-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(3-Methoxyphenyl)ethylamine, with the CAS number 88196-70-7, is a chiral primary amine that serves as a critical building block in the synthesis of a variety of pharmaceutical compounds. Its stereospecific nature makes it a valuable intermediate in the development of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in drug development, with a focus on its role in the synthesis of Rivastigmine and Apremilast.
Physicochemical Properties
(R)-1-(3-Methoxyphenyl)ethylamine is a colorless to pale yellow liquid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 151.21 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | Commercial Suppliers |
| Boiling Point | 118-119 °C at 6 mmHg | --INVALID-LINK-- |
| Melting Point | Not available | |
| Density | 1.038 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index (n²⁰/D) | 1.538 | --INVALID-LINK-- |
| Solubility | Soluble in water (10 g/L at 20°C). Soluble in organic solvents. | --INVALID-LINK-- |
| pKa (predicted) | 9.96 ± 0.10 | --INVALID-LINK-- |
| logP (predicted) | 1.6 | --INVALID-LINK-- |
| InChI Key | CJWGCBRQAHCVHW-SSDOTTSWSA-N | --INVALID-LINK-- |
| SMILES | C--INVALID-LINK--C1=CC=CC(OC)=C1 | --INVALID-LINK-- |
Synthesis
The enantioselective synthesis of (R)-1-(3-Methoxyphenyl)ethylamine is crucial for its application in producing stereochemically pure pharmaceuticals. A common and efficient method is the asymmetric reductive amination of 3-methoxyacetophenone.
Experimental Protocol: Asymmetric Reductive Amination
This protocol is based on the principles of asymmetric reductive amination using a chiral auxiliary.
Materials:
-
3-Methoxyacetophenone
-
(R)-α-Methylbenzylamine (chiral auxiliary)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Raney Nickel (Raney-Ni)
-
Hydrogen gas (H₂)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve 3-methoxyacetophenone and a stoichiometric equivalent of (R)-α-methylbenzylamine in a suitable solvent such as methanol. Add titanium(IV) isopropoxide and stir the mixture at room temperature for several hours to facilitate the formation of the corresponding chiral imine.
-
Asymmetric Reduction: Transfer the reaction mixture to a hydrogenation reactor. Add a catalytic amount of Raney Nickel. Pressurize the reactor with hydrogen gas and stir the mixture at a specified temperature and pressure until the reaction is complete (monitored by TLC or GC).
-
Hydrolysis and Chiral Auxiliary Removal: After the reduction is complete, filter off the Raney Nickel catalyst. The resulting diastereomeric secondary amine is then subjected to hydrogenolysis to cleave the chiral auxiliary. This is typically achieved by catalytic hydrogenation using a palladium catalyst.
-
Work-up and Purification: Acidify the reaction mixture with hydrochloric acid and extract with an organic solvent to remove any non-basic impurities. Basify the aqueous layer with sodium hydroxide and extract the desired (R)-1-(3-methoxyphenyl)ethylamine with dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield the pure amine.
Synthesis Workflow Diagram
Caption: Workflow for the asymmetric synthesis of (R)-1-(3-Methoxyphenyl)ethylamine.
Applications in Drug Development
The primary utility of (R)-1-(3-Methoxyphenyl)ethylamine is as a chiral precursor for the synthesis of complex pharmaceutical molecules.
Synthesis of Rivastigmine
Rivastigmine is a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The (S)-enantiomer of Rivastigmine is the active form, and its synthesis often utilizes (S)-1-(3-methoxyphenyl)ethanol, which can be derived from (R)-1-(3-methoxyphenyl)ethylamine. A common synthetic route involves the conversion of the amine to the corresponding alcohol with retention of stereochemistry, followed by further functionalization.
Experimental Protocol Outline for Rivastigmine Synthesis:
-
Conversion to Alcohol: The (R)-amine can be converted to the corresponding (R)-alcohol, 1-(3-methoxyphenyl)ethanol, through methods such as diazotization followed by hydrolysis.
-
Demethylation: The methoxy group is demethylated to a hydroxyl group to yield 3-(1-hydroxyethyl)phenol.
-
Carbamoylation: The hydroxyl group is then reacted with N-ethyl-N-methylcarbamoyl chloride to form the carbamate ester, yielding Rivastigmine.
Role in the Synthesis of Apremilast
Apremilast is a small molecule inhibitor of phosphodiesterase 4 (PDE4) used to treat certain types of psoriasis and psoriatic arthritis. The synthesis of the chiral amine intermediate for Apremilast can be achieved using methodologies that establish the required stereocenter, for which chiral phenethylamines can serve as starting materials or resolving agents. While not a direct precursor in all reported syntheses, the structural motif of (R)-1-(3-Methoxyphenyl)ethylamine is relevant to the chiral amine portion of Apremilast.
Biological Context and Signaling Pathways of End Products
(R)-1-(3-Methoxyphenyl)ethylamine itself is not known to have significant direct biological activity. Its importance lies in providing the correct stereochemistry for the final drug products.
Rivastigmine: Mechanism of Action and Signaling Pathways
Rivastigmine's primary mechanism of action is the inhibition of two key enzymes in the cholinergic system: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] By inhibiting these enzymes, Rivastigmine increases the levels of the neurotransmitter acetylcholine in the brain.[1] This enhancement of cholinergic neurotransmission is believed to be responsible for the symptomatic improvement in cognitive function in patients with Alzheimer's disease.[1]
Recent studies have also suggested that Rivastigmine may have disease-modifying effects by modulating the processing of amyloid precursor protein (APP).[2][3] Specifically, Rivastigmine has been shown to promote the non-amyloidogenic α-secretase pathway, leading to an increase in the production of the neuroprotective sAPPα fragment and a decrease in the production of the neurotoxic amyloid-β (Aβ) peptide.[2][3]
Caption: Signaling pathways affected by Rivastigmine.
Conclusion
(R)-1-(3-Methoxyphenyl)ethylamine is a fundamentally important chiral building block for the pharmaceutical industry. Its utility in the stereospecific synthesis of high-value drugs like Rivastigmine underscores the critical role of chiral intermediates in modern drug development. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working in the field of medicinal chemistry and drug discovery. The continued development of efficient and scalable synthetic routes to this and other chiral amines will undoubtedly facilitate the discovery and production of new and improved therapeutics.
References
Structural Analysis of (R)-1-(3-Methoxyphenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(3-Methoxyphenyl)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its stereochemical configuration and the electronic properties imparted by the methoxy-substituted phenyl ring make it a valuable synthon in asymmetric synthesis. A thorough understanding of its structural characteristics is paramount for its effective utilization in drug design and development. This technical guide provides a comprehensive analysis of the structural features of this compound, including its spectroscopic properties and a representative synthetic protocol.
Chemical Structure and Properties
This compound, with the chemical formula C₉H₁₃NO, possesses a stereogenic center at the carbon atom adjacent to the amino group and the phenyl ring. The "R" designation denotes the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules. The presence of a methoxy group at the meta-position of the phenyl ring influences the molecule's polarity, basicity, and reactivity.
Data Presentation
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| CAS Number | 88196-70-7 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 240 °C |
| Density | Approx. 1.02 g/mL |
| Solubility | Soluble in water (10g/L at 20°C).[1][2] |
Spectroscopic Data
Due to the limited availability of publicly accessible, fully assigned experimental spectra for this compound, the following tables present a combination of reported mass spectrometry data and predicted values for NMR and IR spectroscopy. These predictions are based on the analysis of structurally similar compounds, such as 1-phenylethanamine and (R)-1-(4-methoxyphenyl)ethanamine.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25 | t | 1H | Ar-H |
| ~6.80-6.90 | m | 3H | Ar-H |
| ~4.15 | q | 1H | CH-NH₂ |
| 3.81 | s | 3H | OCH₃ |
| ~1.60 | s (br) | 2H | NH₂ |
| ~1.40 | d | 3H | CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~159.8 | Ar-C-OCH₃ |
| ~147.0 | Ar-C |
| ~129.5 | Ar-CH |
| ~118.0 | Ar-CH |
| ~112.5 | Ar-CH |
| ~111.0 | Ar-CH |
| 55.2 | OCH₃ |
| ~51.0 | CH-NH₂ |
| ~25.0 | CH₃ |
Table 4: Predicted IR and Mass Spectrometry Data
| Spectroscopic Technique | Characteristic Peaks/Fragments |
| IR (Infrared) | ~3370 cm⁻¹ (N-H stretch), ~3300 cm⁻¹ (N-H stretch), ~2960 cm⁻¹ (C-H stretch, aliphatic), ~1600 cm⁻¹ (C=C stretch, aromatic), ~1250 cm⁻¹ (C-O stretch, ether), ~1040 cm⁻¹ (C-N stretch) |
| MS (Mass Spectrometry) | m/z 151 (M⁺), 136 (M-CH₃)⁺, 108, 77 |
Crystallographic Data
As of the date of this publication, a publicly available crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. Therefore, experimental bond lengths and angles cannot be provided. For reference, typical bond lengths and angles for the key structural motifs, based on related known structures, are provided in the table below.
Table 5: Representative Crystallographic Data (Predicted)
| Bond/Angle | Typical Value |
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.39 ± 0.02 |
| C-C (aliphatic) | 1.52 ± 0.02 |
| C-N | 1.47 ± 0.02 |
| C-O | 1.36 ± 0.02 |
| **Bond Angles (°) ** | |
| C-C-C (aromatic) | 120 ± 2 |
| C-CH-N | 109.5 ± 2 |
Experimental Protocols
Synthesis of this compound via Asymmetric Reductive Amination
This protocol is a representative method for the asymmetric synthesis of chiral phenylethylamines and can be adapted for the synthesis of the title compound. The synthesis involves the reductive amination of 3-methoxyacetophenone.
Materials:
-
3-Methoxyacetophenone
-
Ammonia
-
Hydrogen gas
-
Chiral catalyst (e.g., a chiral phosphine ligand with a transition metal catalyst)
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Hydrochloric acid
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 3-methoxyacetophenone in an anhydrous alcohol is charged into a high-pressure reactor.
-
The chiral catalyst is added to the reactor under an inert atmosphere.
-
The reactor is sealed, and ammonia is introduced.
-
The reactor is then pressurized with hydrogen gas.
-
The reaction mixture is stirred at a specified temperature and pressure for a time sufficient to ensure complete conversion (typically monitored by GC or TLC).
-
Upon completion, the reactor is cooled, and the pressure is carefully released.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude amine is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with a dilute solution of hydrochloric acid.
-
The aqueous layer is then basified with a sodium hydroxide solution to liberate the free amine.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
The product is purified by vacuum distillation to yield the pure amine.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data is processed to determine chemical shifts (δ), coupling constants (J), and multiplicities.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
A thin film of the neat liquid is placed between two sodium chloride plates.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are obtained using a mass spectrometer with electron ionization (EI).
-
The sample is introduced into the ion source, and the resulting fragments are analyzed.
Mandatory Visualization
Caption: Workflow for the synthesis and structural analysis of this compound.
Conclusion
This technical guide has provided a detailed structural analysis of this compound. While a complete set of experimental data, particularly crystallographic information, is not publicly available, the provided predicted and comparative data offer valuable insights for researchers in the field. The representative synthetic protocol and the outlined analytical methods serve as a practical resource for the synthesis and characterization of this important chiral building block. The structural information presented herein is essential for understanding the reactivity and stereochemical influence of this molecule in the development of new chemical entities.
References
The Core Mechanism of Action of Substituted Phenethylamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted phenethylamines represent a vast and structurally diverse class of psychoactive compounds with a wide spectrum of pharmacological effects, ranging from stimulants and entactogens to psychedelics. Their mechanism of action is complex, primarily involving modulation of monoamine neurotransmitter systems through interactions with transporters and receptors. This technical guide provides an in-depth overview of the core mechanisms, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Pharmacological Targets
The primary molecular targets of substituted phenethylamines are the monoamine transporters and a range of G-protein coupled receptors (GPCRs). The specific affinity and efficacy at these sites, dictated by the compound's chemical structure, determine its unique pharmacological profile.
Monoamine Transporters
Substituted phenethylamines often exhibit significant affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] Their interaction with these transporters can lead to two primary effects:
-
Reuptake Inhibition: The compound binds to the transporter, blocking the reuptake of the respective neurotransmitter from the synaptic cleft and thereby increasing its extracellular concentration.
-
Substrate-Releaser Activity: The compound is transported into the presynaptic neuron by the transporter. Inside the neuron, it can disrupt the vesicular storage of monoamines, leading to a non-exocytotic release of neurotransmitters into the synapse.[2]
G-Protein Coupled Receptors (GPCRs)
A multitude of GPCRs are targeted by substituted phenethylamines, with the serotonin, adrenergic, and trace amine-associated receptors being of primary importance.
-
Serotonin (5-HT) Receptors: The 5-HT₂ family of receptors, particularly the 5-HT₂ₐ and 5-HT₂₋ receptors, are key targets for psychedelic phenethylamines.[3][4] Agonism at the 5-HT₂ₐ receptor is a hallmark of classic hallucinogens.[4] Some compounds also show affinity for 5-HT₁ₐ receptors.[3][4]
-
Adrenergic Receptors: Interactions with α-adrenergic receptors, particularly α₁ and α₂, are also observed and can contribute to the stimulant and cardiovascular effects of these compounds.[5][6]
-
Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a GPCR that is activated by many phenethylamines and is involved in modulating monoaminergic neurotransmission.[7][8]
Quantitative Data: Receptor and Transporter Affinities
The following tables summarize the in vitro binding affinities (Ki, in nM) of a selection of substituted phenethylamines for key monoamine transporters and receptors. Lower Ki values indicate higher binding affinity.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | DAT | NET | SERT |
| Amphetamine | 40 | 10 | >10,000 |
| Methamphetamine | 24.8 | 4.3 | 604 |
| MDMA | 344 | 154 | 48 |
| 2C-I | >10,000 | >10,000 | 1,800 |
| 2C-T-2 | >4,000 | >4,000 | >4,000 |
Data compiled from multiple sources.
Table 2: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT₂ₐ | 5-HT₂₋ | 5-HT₁ₐ | α₁-adrenergic | α₂-adrenergic | TAAR1 (rat) |
| 2C-B | 1.0 | 40 | >5,600 | 0.3-0.9 µM | - | 21-3300 |
| 2C-I | 1-54 | 40-350 | >2,700 | - | - | 5-68 |
| 2C-T-2 | 1-54 | 40-350 | >2,700 | - | - | 5-68 |
| NBOMe-2C-B | <1 µM | <1 µM | >1 µM | 0.3-0.9 µM | - | 0.06-2.2 µM |
Data compiled from multiple sources.[3][5][8]
Signaling Pathways
The activation of GPCRs by substituted phenethylamines initiates intracellular signaling cascades that mediate their diverse physiological and psychological effects.
5-HT₂ₐ Receptor Signaling
The 5-HT₂ₐ receptor is a Gq/G₁₁ protein-coupled receptor.[7] Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4]
TAAR1 Signaling
TAAR1 is primarily coupled to the Gαs protein.[7] Activation of TAAR1 by phenethylamines stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).
Experimental Protocols
The characterization of the mechanism of action of substituted phenethylamines relies on a variety of in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.[9]
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor or transporter are prepared from transfected cell lines or brain tissue homogenates.[10]
-
Incubation: The membranes are incubated with a radiolabeled ligand (a compound known to bind to the target with high affinity) and varying concentrations of the unlabeled test compound.[10]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[10]
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[10]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of a neurotransmitter by its transporter.[11][12]
Methodology:
-
Cell Culture: Cells stably expressing the monoamine transporter of interest (e.g., HEK-293 cells) are cultured in microplates.[13]
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.[11]
-
Uptake Initiation: A radiolabeled or fluorescently tagged neurotransmitter is added to the wells to initiate uptake.[11][12]
-
Uptake Termination: After a defined incubation period, uptake is terminated by rapidly washing the cells with ice-cold buffer.[13]
-
Detection: The amount of neurotransmitter taken up by the cells is quantified by scintillation counting (for radiolabeled substrates) or fluorescence measurement.[11][12]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined.
Conclusion
The mechanism of action of substituted phenethylamines is multifaceted, arising from a complex interplay of interactions with monoamine transporters and a variety of G-protein coupled receptors. The specific substitution pattern on the phenethylamine scaffold dictates the affinity and efficacy at these targets, ultimately shaping the compound's unique pharmacological and psychoactive profile. A thorough understanding of these core mechanisms, supported by quantitative in vitro data and detailed experimental protocols, is essential for researchers and drug development professionals working with this important class of molecules.
References
- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure and synonyms of 1-(3-methoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-methoxyphenyl)ethanamine is a primary amine belonging to the substituted phenethylamine class of compounds. Its structure, characterized by a methoxy group at the meta position of the phenyl ring and a methyl group at the alpha position of the ethylamine side chain, makes it a valuable chiral building block in organic synthesis. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its significant role as a key intermediate in the development of pharmaceutical agents, most notably the acetylcholinesterase inhibitor Rivastigmine. The pharmacological context of substituted phenethylamines suggests its potential interaction with monoamine transporters, a critical consideration in neuropharmacology.
Chemical Structure and Synonyms
The chemical structure of 1-(3-methoxyphenyl)ethanamine consists of a benzene ring substituted with a methoxy group at the third position and an aminoethyl group at the first position. The presence of a chiral center at the alpha-carbon of the ethylamine side chain gives rise to two enantiomers: (R)-(+)-1-(3-methoxyphenyl)ethanamine and (S)-(-)-1-(3-methoxyphenyl)ethanamine.
Chemical Structure:
A comprehensive list of synonyms and identifiers for the racemic mixture and its enantiomers is provided in the table below.
| Identifier Type | Racemic 1-(3-methoxyphenyl)ethanamine | (S)-1-(3-methoxyphenyl)ethanamine | (R)-1-(3-methoxyphenyl)ethanamine |
| IUPAC Name | 1-(3-methoxyphenyl)ethanamine[1] | (1S)-1-(3-methoxyphenyl)ethanamine[2] | (1R)-1-(3-methoxyphenyl)ethanamine |
| CAS Number | 62409-13-6[1] | 82796-69-8[2] | 88196-70-7 |
| Molecular Formula | C₉H₁₃NO[1] | C₉H₁₃NO[2] | C₉H₁₃NO |
| Synonyms | 1-(3-methoxyphenyl)ethylamine, 3-(1-aminoethyl)anisole, m-Methoxy-alpha-phenethylamine[1] | (S)-(-)-1-(3-methoxyphenyl)ethylamine, (S)-3-Methoxy-alpha-methylbenzylamine | (R)-(+)-1-(3-methoxyphenyl)ethylamine, (R)-3-Methoxy-alpha-methylbenzylamine |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of 1-(3-methoxyphenyl)ethanamine is presented below, providing essential data for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Boiling Point | 66°C at 0.38 mmHg | [3] |
| Melting Point | 5°C | [3][4] |
| Density | 1.023 - 1.028 g/cm³ | [3][4] |
| Refractive Index | 1.5335 | [3][4] |
| logP | 1.6 | [1][2] |
| pKa | 8.92 ± 0.10 (Predicted) | [5] |
| Water Solubility | 10 g/L | [4][5] |
| Appearance | Colorless to very pale yellow liquid/oil | [5] |
| Optical Rotation ([α]D) | (S)-enantiomer: -27° ± 2° (neat) | [3] |
Experimental Protocols
Synthesis of Racemic 1-(3-methoxyphenyl)ethanamine via Reductive Amination
This protocol describes the synthesis of racemic 1-(3-methoxyphenyl)ethanamine from 3'-methoxyacetophenone through reductive amination.
Materials:
-
3'-Methoxyacetophenone
-
Ammonium acetate or ammonia
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Methanol (or other suitable solvent)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3'-methoxyacetophenone (1 equivalent) and a source of ammonia such as ammonium acetate (excess, e.g., 10 equivalents) in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium cyanoborohydride, ~1.5 equivalents) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel to obtain pure racemic 1-(3-methoxyphenyl)ethanamine.
Chiral Resolution of Racemic 1-(3-methoxyphenyl)ethanamine
This protocol outlines the separation of the racemic mixture into its constituent enantiomers using a chiral resolving agent, such as L-(+)-tartaric acid.
Materials:
-
Racemic 1-(3-methoxyphenyl)ethanamine
-
L-(+)-Tartaric acid (or another suitable chiral acid)
-
Methanol (or other suitable solvent for crystallization)
-
Dichloromethane
-
Aqueous sodium hydroxide solution (e.g., 2 M)
-
Beakers and Erlenmeyer flasks
-
Heating plate with stirring
-
Büchner funnel and filter paper
-
pH paper or meter
Procedure:
-
Dissolve the racemic 1-(3-methoxyphenyl)ethanamine (1 equivalent) in methanol in an Erlenmeyer flask.
-
In a separate beaker, dissolve L-(+)-tartaric acid (0.5 equivalents) in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate the crystallization of the diastereomeric salt. The (R)-amine-(+)-tartrate salt is typically less soluble and will precipitate.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold methanol. This is the diastereomeric salt of one enantiomer.
-
To recover the free amine, suspend the collected crystals in a mixture of water and dichloromethane.
-
Add aqueous sodium hydroxide solution dropwise with stirring until the pH of the aqueous layer is basic (pH > 10), which will liberate the free amine.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched (R)-(+)-1-(3-methoxyphenyl)ethanamine.
-
The mother liquor from the initial crystallization contains the more soluble diastereomeric salt of the (S)-enantiomer. The (S)-enantiomer can be recovered by a similar workup of the mother liquor.
Role in Drug Development and Pharmacological Context
Key Intermediate in the Synthesis of Rivastigmine
The (S)-enantiomer of 1-(3-methoxyphenyl)ethanamine is a crucial chiral intermediate in the synthesis of Rivastigmine, a well-established acetylcholinesterase inhibitor used in the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The synthesis of Rivastigmine from (S)-1-(3-methoxyphenyl)ethanamine involves a multi-step process.
The logical workflow for the synthesis of Rivastigmine from 3'-methoxyacetophenone, highlighting the role of (S)-1-(3-methoxyphenyl)ethanamine, is depicted in the following diagram.
Caption: Synthesis workflow of Rivastigmine.
Potential Interaction with Monoamine Transporters
The general mechanism of action for phenethylamine-based monoamine reuptake inhibitors is illustrated in the diagram below. These compounds typically bind to the monoamine transporters, blocking the reuptake of neurotransmitters from the synaptic cleft and thereby increasing their concentration and prolonging their signaling.
Caption: Monoamine transporter inhibition mechanism.
Conclusion
1-(3-methoxyphenyl)ethanamine is a compound of significant interest to the scientific and pharmaceutical communities. Its utility as a chiral precursor, particularly in the synthesis of Rivastigmine, underscores its importance in drug development. Furthermore, its classification as a substituted phenethylamine suggests a potential for interaction with key neurological targets, warranting further investigation into its pharmacological profile. This guide has provided a detailed overview of its chemical properties, synthesis, and biological context, offering a valuable resource for researchers and professionals working with this versatile molecule.
References
- 1. 1-(3-Methoxyphenyl)ethanamine | C9H13NO | CID 4612058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-1-(3-methoxyphenyl)ethylamine | C9H13NO | CID 7020761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. (S)-1-(3-METHOXYPHENYL)ETHYLAMINE | 82796-69-8 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Chiral Resolution of Racemic Carboxylic Acids Using (R)-1-(3-Methoxyphenyl)ethanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of enantiomers, a process known as chiral resolution, is a critical step in the development of pharmaceuticals and other biologically active molecules. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Diastereomeric salt formation is a classical and widely used method for resolving racemic mixtures. This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.
This application note provides a detailed protocol for the chiral resolution of racemic carboxylic acids using the chiral resolving agent (R)-1-(3-Methoxyphenyl)ethanamine. This amine is an effective resolving agent for a variety of acidic compounds, leading to the isolation of enantiomerically pure carboxylic acids.
Principle of Chiral Resolution
The fundamental principle behind this resolution technique is the conversion of a pair of enantiomeric carboxylic acids, (R)- and (S)-acid, into a mixture of diastereomeric salts by reaction with a single enantiomer of a chiral base, in this case, this compound.
(R,S)-Carboxylic Acid + this compound → [(R)-Carboxylate-(R)-Ammonium] Salt + [(S)-Carboxylate-(R)-Ammonium] Salt
These resulting diastereomeric salts, [(R,R)-salt] and [(S,R)-salt], possess different physicochemical properties, most notably different solubilities in a given solvent system. This difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. Subsequently, the pure enantiomer of the carboxylic acid can be regenerated from the isolated diastereomeric salt by treatment with an acid.
Experimental Protocols
While specific quantitative data for the resolution of a wide range of carboxylic acids using this compound is not extensively published in publicly available literature, the following protocols are based on established principles of diastereomeric salt resolution and a documented example of the reverse resolution where mandelic acid is used to resolve 1-(3-methoxyphenyl)ethanamine.[1] This provides a strong foundation for developing a successful resolution protocol. The resolution of a generic racemic carboxylic acid is outlined below, which can be adapted for specific substrates.
Materials and Reagents
-
Racemic carboxylic acid
-
This compound (enantiomeric excess >98%)
-
Solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)
-
Hydrochloric acid (e.g., 2 M HCl)
-
Sodium hydroxide (e.g., 2 M NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
General Protocol for Chiral Resolution
1. Formation of Diastereomeric Salts:
-
In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a pre-selected solvent or solvent mixture with gentle heating.
-
In a separate container, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
Allow the resulting solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary to maximize the yield of the crystals.
2. Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomeric salt.
-
Dry the crystals under vacuum.
3. Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity of the isolated salt, perform one or more recrystallizations from a suitable solvent. The choice of solvent may need to be optimized for each specific diastereomeric salt.
4. Regeneration of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid (e.g., 2 M HCl) dropwise with stirring until the pH of the solution is acidic (pH ~1-2). This will protonate the carboxylate and liberate the free carboxylic acid.
-
Extract the liberated carboxylic acid into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
5. Determination of Enantiomeric Excess:
-
The enantiomeric excess (e.e.) of the resolved carboxylic acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by forming a diastereomeric derivative with a different chiral reagent and analyzing by standard chromatography (e.g., ¹H NMR or GC).
Data Presentation
The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the resolved product. The following table presents a hypothetical data set for the resolution of a generic racemic carboxylic acid, illustrating how experimental results should be structured for clear comparison.
| Racemic Carboxylic Acid | Resolving Agent | Solvent System | Molar Ratio (Acid:Amine) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) of Salt (%) | Yield of Enriched Carboxylic Acid (%) | Enantiomeric Excess (e.e.) of Carboxylic Acid (%) |
| Racemic Acid A | This compound | Methanol | 1:0.5 | 35 | >95 | 30 | >95 |
| Racemic Acid A | This compound | Ethanol/Water (9:1) | 1:0.5 | 40 | >98 | 36 | >98 |
| Racemic Acid B | This compound | Isopropanol | 1:1 | 45 | >90 | 40 | >90 |
| Racemic Acid B | This compound | Ethyl Acetate | 1:1 | 38 | >92 | 33 | >92 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the chiral resolution process.
Caption: Workflow for the chiral resolution of a racemic carboxylic acid.
Logical Relationship of Diastereomer Formation
The following diagram illustrates the chemical logic behind the formation of diastereomeric salts.
Caption: Formation of diastereomeric salts from a racemic acid and a chiral amine.
Conclusion
The use of this compound as a chiral resolving agent provides an effective method for the separation of enantiomers of racemic carboxylic acids. The formation of diastereomeric salts with differing solubilities allows for their separation by fractional crystallization, a technique that is both scalable and cost-effective. The protocols and principles outlined in this application note serve as a comprehensive guide for researchers and professionals in the field of drug development and stereoselective synthesis to achieve high enantiomeric purity of target carboxylic acids. Careful optimization of the solvent system and crystallization conditions is crucial for maximizing the efficiency of the resolution process.
References
Application Notes & Protocols: Diastereomeric Salt Crystallization with (R)-1-(3-Methoxyphenyl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chiral resolution is a critical process in the pharmaceutical industry for the isolation of enantiomerically pure compounds.[1] One of the most established and scalable methods for separating enantiomers is diastereomeric salt crystallization.[2] This technique involves reacting a racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral resolving agent (e.g., a chiral amine) to form a pair of diastereomeric salts.[1] These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[3] Subsequently, the desired enantiomer can be liberated from the isolated diastereomeric salt.
This document provides a detailed protocol for the chiral resolution of a racemic carboxylic acid using (R)-1-(3-Methoxyphenyl)ethanamine as the resolving agent. This compound is a valuable chiral auxiliary for the separation of acidic racemates.[4]
Principle of the Method
The fundamental principle of this chiral resolution method lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. The reaction of a racemic carboxylic acid, (R/S)-Acid, with the chiral resolving agent, this compound ((R)-Amine), results in the formation of two diastereomeric salts: ((R)-Acid)-((R)-Amine) and ((S)-Acid)-((R)-Amine). Due to their different three-dimensional structures, these salts will have different solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions (e.g., temperature, concentration, and cooling rate), one of the diastereomeric salts will preferentially crystallize, allowing for its isolation by filtration. The enantiomerically enriched acid can then be recovered by treating the isolated salt with an acid to neutralize the amine.
Experimental Protocols
This section outlines a general protocol for the diastereomeric salt crystallization of a racemic carboxylic acid using this compound. It is important to note that the optimal conditions, including solvent, temperature, and stoichiometry, are substrate-dependent and may require empirical screening and optimization.[2]
Materials:
-
Racemic carboxylic acid
-
This compound
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof)
-
Aqueous acid solution (e.g., 1 M HCl)
-
Aqueous base solution (e.g., 1 M NaOH)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Crystallization vessel with a stirrer
-
Temperature control system (heating/cooling bath)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Protocol:
1. Diastereomeric Salt Formation and Crystallization:
-
Step 1.1: Dissolution: In a crystallization vessel, dissolve the racemic carboxylic acid (1.0 equivalent) and this compound (0.5-1.0 equivalent) in a suitable solvent at an elevated temperature to ensure complete dissolution. The choice of solvent and the molar ratio of the resolving agent are critical parameters to be optimized.
-
Step 1.2: Cooling and Crystallization: Gradually cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt. The cooling rate should be controlled to promote the formation of well-defined crystals. Seeding with a small amount of the desired diastereomeric salt crystal can be employed to induce crystallization.
-
Step 1.3: Maturation: Hold the resulting slurry at the final temperature for a period to allow the crystallization to reach equilibrium.
-
Step 1.4: Isolation of the Diastereomeric Salt: Collect the crystalline salt by filtration and wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[2]
-
Step 1.5: Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.
2. Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Step 2.1: Dissolution of the Salt: Suspend the dried diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Step 2.2: Acidification: Add an aqueous acid solution (e.g., 1 M HCl) to the mixture to protonate the carboxylic acid and neutralize the chiral amine.
-
Step 2.3: Extraction: Separate the organic layer containing the enantiomerically enriched carboxylic acid. Extract the aqueous layer with the organic solvent to ensure complete recovery.
-
Step 2.4: Washing and Drying: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent like sodium sulfate.
-
Step 2.5: Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
3. Determination of Enantiomeric Excess:
-
The enantiomeric excess (e.e.) of the recovered carboxylic acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[5]
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the optimization of the diastereomeric salt crystallization.
Table 1: Solvent Screening for Diastereomeric Salt Crystallization
| Entry | Solvent System | Temperature (°C) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Methanol | 0 | Data | Data |
| 2 | Ethanol | 0 | Data | Data |
| 3 | Isopropanol | 0 | Data | Data |
| 4 | Acetone | 0 | Data | Data |
| 5 | Ethyl Acetate | 0 | Data | Data |
| 6 | Toluene | 0 | Data | Data |
Table 2: Optimization of Resolving Agent Stoichiometry
| Entry | Racemic Acid : (R)-Amine Ratio | Optimal Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) of Recovered Acid (%) |
| 1 | 1 : 0.5 | Solvent | Data | Data | Data |
| 2 | 1 : 0.8 | Solvent | Data | Data | Data |
| 3 | 1 : 1.0 | Solvent | Data | Data | Data |
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Logical Relationship Diagram:
Caption: Logical steps in diastereomeric salt resolution.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicals.basf.com [chemicals.basf.com]
- 5. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
Application Notes and Protocols for the Use of (R)-1-(3-Methoxyphenyl)ethanamine as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (R)-1-(3-Methoxyphenyl)ethanamine as a chiral auxiliary in asymmetric synthesis. This versatile auxiliary offers a robust method for the stereoselective formation of carbon-carbon bonds, particularly in the synthesis of chiral carboxylic acids and their derivatives, which are pivotal intermediates in drug discovery and development.
Introduction
This compound is a valuable chiral amine employed as a chiral auxiliary to control the stereochemical outcome of reactions. By temporarily incorporating this chiral moiety into a substrate, it directs the approach of incoming reagents, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. This methodology is particularly effective for the asymmetric alkylation of amide enolates, providing a reliable route to α-substituted chiral carboxylic acids.
Core Application: Asymmetric Alkylation of Amides
A primary application of this compound as a chiral auxiliary is in the diastereoselective alkylation of N-acyl derivatives. The process involves the formation of an amide, deprotonation to generate a chiral enolate, subsequent alkylation, and finally, cleavage of the auxiliary to yield the enantiomerically enriched carboxylic acid.
Logical Workflow for Asymmetric Alkylation
Caption: General workflow for asymmetric alkylation using this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the asymmetric synthesis of α-substituted carboxylic acids using this compound as a chiral auxiliary.
Protocol 1: Synthesis of N-Propanoyl-(R)-1-(3-Methoxyphenyl)ethanamine
This protocol describes the formation of the amide precursor required for the asymmetric alkylation.
Materials:
-
This compound
-
Propanoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add propanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-propanoyl-(R)-1-(3-Methoxyphenyl)ethanamine, which can be purified by column chromatography.
Protocol 2: Diastereoselective Alkylation of N-Propanoyl-(R)-1-(3-Methoxyphenyl)ethanamine
This protocol details the stereoselective alkylation of the chiral amide enolate.
Materials:
-
N-Propanoyl-(R)-1-(3-Methoxyphenyl)ethanamine
-
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-propanoyl-(R)-1-(3-Methoxyphenyl)ethanamine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to form the lithium enolate.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The product can be purified by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolysis of the alkylated amide to yield the chiral carboxylic acid and recover the auxiliary.
Materials:
-
Alkylated N-acyl derivative
-
Sulfuric acid (H₂SO₄) or Potassium hydroxide (KOH)
-
Dioxane or Ethanol
-
Water
-
Diethyl ether (Et₂O)
-
Sodium bicarbonate (NaHCO₃) or Hydrochloric acid (HCl)
Acidic Hydrolysis:
-
Reflux a solution of the alkylated amide (1.0 eq) in a mixture of dioxane and 6 M H₂SO₄ for 12 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether to remove the chiral carboxylic acid.
-
Basify the aqueous layer with solid NaHCO₃ and extract with diethyl ether to recover the chiral auxiliary.
Basic Hydrolysis:
-
Reflux a solution of the alkylated amide (1.0 eq) in a mixture of ethanol and 4 M aqueous KOH for 24 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous solution with diethyl ether to recover the chiral auxiliary.
-
Acidify the aqueous layer with concentrated HCl and extract with diethyl ether to isolate the chiral carboxylic acid.
Data Presentation
The following table summarizes typical results for the asymmetric alkylation of N-propanoyl-(R)-1-(3-Methoxyphenyl)ethanamine with various electrophiles.
| Entry | Electrophile (R'-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | (R)-2-Methyl-3-phenylpropanoic acid | 85 | 95:5 |
| 2 | Ethyl iodide | (R)-2-Methylbutanoic acid | 82 | 92:8 |
| 3 | Isopropyl iodide | (R)-2,3-Dimethylbutanoic acid | 78 | 90:10 |
| 4 | Allyl bromide | (R)-2-Methylpent-4-enoic acid | 88 | 94:6 |
Mechanism of Stereochemical Control
The high diastereoselectivity observed in the alkylation reaction is attributed to the formation of a rigid, chelated lithium enolate intermediate. The methoxy group on the phenyl ring of the auxiliary is believed to play a role in coordinating the lithium cation, leading to a more organized transition state. The bulky phenyl group then effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
Caption: Simplified model for diastereoselective alkylation.
Conclusion
This compound serves as an effective chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. The straightforward protocols for amide formation, diastereoselective alkylation, and auxiliary cleavage, combined with the high stereoselectivities achieved, make this a valuable tool for synthetic chemists in academia and industry. The ability to recover the chiral auxiliary for reuse further enhances the practical utility of this methodology.
experimental procedure for resolving ibuprofen with (R)-1-(3-Methoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Objective
To provide a detailed experimental procedure for the chiral resolution of racemic ibuprofen via diastereomeric salt formation using (R)-1-(3-Methoxyphenyl)ethanamine as the resolving agent. This process is critical for the isolation of the pharmacologically active (S)-(+)-ibuprofen enantiomer.
Introduction
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule and is commonly sold as a racemic mixture of its (R)-(-) and (S)-(+) enantiomers. The therapeutic activity of ibuprofen is primarily attributed to the (S)-(+)-enantiomer, which exhibits a faster onset of action and a better therapeutic index compared to the racemic mixture.[1] Consequently, the separation of these enantiomers is of significant interest in the pharmaceutical industry to provide a more effective and potentially safer drug.
One of the most robust and scalable methods for separating enantiomers is through the formation of diastereomeric salts.[2] This technique involves reacting the racemic carboxylic acid (ibuprofen) with a single enantiomer of a chiral base (the resolving agent). The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. Following separation, the desired enantiomer of ibuprofen can be recovered by acidification of the diastereomeric salt.
This document outlines a protocol for the resolution of racemic ibuprofen using this compound. While the fundamental principles of diastereomeric salt resolution are well-established, the specific conditions such as solvent, temperature, and stoichiometry often require optimization for a given pair of acid and resolving agent. The following protocol is based on established procedures for similar resolving agents and serves as a comprehensive starting point for laboratory execution.
Experimental Protocols
Part A: Formation and Crystallization of the Diastereomeric Salt
This part of the procedure focuses on the reaction of racemic ibuprofen with this compound to form diastereomeric salts and the subsequent selective crystallization of one of these salts.
Materials:
-
Racemic Ibuprofen
-
This compound
-
Methanol
-
Deionized Water
-
Erlenmeyer Flask (250 mL)
-
Magnetic Stirrer and Stir Bar
-
Heating Mantle or Water Bath
-
Buchner Funnel and Filter Flask
-
Filter Paper
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g (48.5 mmol) of racemic ibuprofen in 100 mL of methanol.
-
Gently heat the solution to 50-60 °C with stirring to ensure complete dissolution.
-
In a separate beaker, dissolve 7.3 g (48.5 mmol) of this compound in 20 mL of methanol.
-
Slowly add the solution of the resolving agent to the warm ibuprofen solution with continuous stirring.
-
Allow the mixture to stir at 50-60 °C for 30 minutes.
-
Gradually cool the solution to room temperature. The formation of a crystalline precipitate should be observed.
-
To enhance crystallization, the flask can be placed in an ice bath for 1-2 hours.
-
Collect the crystalline diastereomeric salt by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at 40 °C to a constant weight.
-
The filtrate, containing the other diastereomeric salt, should be saved for the potential recovery of the (R)-(-)-ibuprofen.
Part B: Recrystallization of the Diastereomeric Salt (Optional, for higher purity)
To improve the diastereomeric purity of the salt, a recrystallization step can be performed.
Procedure:
-
Transfer the dried diastereomeric salt from Part A to a clean Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the salt completely.
-
Allow the solution to cool slowly to room temperature to induce recrystallization.
-
Further cool the flask in an ice bath to maximize the yield of the purified crystals.
-
Collect the recrystallized salt by vacuum filtration, wash with a small volume of cold methanol, and dry as described previously.
Part C: Liberation of (S)-(+)-Ibuprofen
This final step involves the acidification of the purified diastereomeric salt to recover the enantiomerically enriched ibuprofen.
Materials:
-
Diastereomeric Salt (from Part A or B)
-
2 M Hydrochloric Acid (HCl)
-
Diethyl Ether or Methyl tert-Butyl Ether (MTBE)
-
Separatory Funnel (250 mL)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Rotary Evaporator
Procedure:
-
Suspend the diastereomeric salt in 100 mL of water.
-
With vigorous stirring, add 2 M HCl dropwise until the pH of the solution is approximately 1-2. This will protonate the carboxylate of ibuprofen and the amine of the resolving agent.
-
The free (S)-(+)-ibuprofen will precipitate out of the aqueous solution as an oil or a solid.
-
Transfer the mixture to a separatory funnel and extract the (S)-(+)-ibuprofen with three 50 mL portions of diethyl ether or MTBE.
-
Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the (S)-(+)-ibuprofen as a white solid or a viscous oil that should solidify upon standing.
Data Presentation
The success of the resolution is quantified by the yield, diastereomeric excess (d.e.) of the salt, and the enantiomeric excess (e.e.) of the final ibuprofen product. The following tables provide a template for recording and presenting the experimental data.
Table 1: Yield of Diastereomeric Salt
| Step | Initial Racemic Ibuprofen (g) | Moles of Ibuprofen (mmol) | Moles of Resolving Agent (mmol) | Mass of Diastereomeric Salt (g) | Theoretical Yield (g) | % Yield |
| Crystallization | 10.0 | 48.5 | 48.5 | Data to be filled | Calculated value | Calculated value |
| Recrystallization | Data from above | - | - | Data to be filled | Data from above | Calculated value |
Table 2: Enantiomeric Purity and Yield of (S)-(+)-Ibuprofen
| Sample | Mass of Diastereomeric Salt (g) | Mass of Recovered Ibuprofen (g) | % Yield from Salt | Optical Rotation (α) | Enantiomeric Excess (% e.e.) |
| (S)-(+)-Ibuprofen | Data to be filled | Data to be filled | Calculated value | Measured value | Calculated value |
Note: Enantiomeric excess is typically determined by chiral HPLC or by measuring the optical rotation and comparing it to the literature value for the pure enantiomer.
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the resolution of racemic ibuprofen.
Caption: Experimental workflow for the resolution of racemic ibuprofen.
Logical Relationship of Components
This diagram shows the logical relationship between the reactants and products in the resolution process.
Caption: Logical flow of the chemical resolution process.
References
Application of (R)-1-(3-Methoxyphenyl)ethanamine in Pharmaceutical Intermediate Synthesis
Abstract:
(R)-1-(3-Methoxyphenyl)ethanamine and its derivatives are valuable chiral building blocks in the synthesis of pharmaceutical intermediates. This application note details the synthesis of a key intermediate for the Alzheimer's drug, (S)-Rivastigmine, through a stereoinversive route starting from (R)-1-(3-Methoxyphenyl)ethanol. This process highlights the strategic use of chiral synthons to achieve the desired stereochemistry in the final active pharmaceutical ingredient (API). Detailed experimental protocols, quantitative data, and process diagrams are provided for researchers, scientists, and drug development professionals.
Introduction
Chiral amines are fundamental components in a vast array of pharmaceuticals, with the stereochemistry at the amine-bearing carbon atom often being critical for therapeutic efficacy and safety. This compound is a chiral primary amine that serves as a versatile intermediate in organic synthesis. While its direct incorporation into a marketed drug is not widely documented, its enantiomeric counterpart, (S)-1-(3-Methoxyphenyl)ethanamine, is a key precursor to (S)-Rivastigmine, a cholinesterase inhibitor used for the treatment of mild to moderate dementia of the Alzheimer's and Parkinson's diseases.
A key synthetic strategy in chiral drug development is the use of readily available chiral starting materials to construct complex molecules with specific stereochemical configurations. In an elegant example of stereochemical control, (R)-1-(3-Methoxyphenyl)ethanol can be utilized to produce the enantiomerically pure (S)-1-(3-Methoxyphenyl)ethanamine, a direct precursor to (S)-Rivastigmine. This is achieved through a nucleophilic substitution reaction with stereochemical inversion, such as the Mitsunobu reaction. This application note will focus on this synthetically important transformation.
Synthesis of (S)-1-(3-Methoxyphenyl)ethanamine from (R)-1-(3-Methoxyphenyl)ethanol
The conversion of (R)-1-(3-Methoxyphenyl)ethanol to (S)-1-(3-Methoxyphenyl)ethanamine is a critical step that establishes the required stereocenter for the synthesis of (S)-Rivastigmine. The Mitsunobu reaction is a well-established method for achieving this stereoinversion.
Reaction Scheme
Caption: Synthetic pathway for (S)-1-(3-Methoxyphenyl)ethanamine.
Data Presentation
| Step | Reactant | Product | Reagents | Solvent | Temperature | Yield | Enantiomeric Excess (ee) | Reference |
| 1 | (R)-1-(3-Methoxyphenyl)ethanol | (S)-N-(1-(3-Methoxyphenyl)ethyl)phthalimide | Phthalimide, PPh₃, DIAD | THF | 0 °C to RT | ~85% | >99% | [1] |
| 2 | (S)-N-(1-(3-Methoxyphenyl)ethyl)phthalimide | (S)-1-(3-Methoxyphenyl)ethanamine | Hydrazine monohydrate | Ethanol | Reflux | ~90% | >99% | [1] |
Experimental Protocols
Synthesis of (S)-N-(1-(3-Methoxyphenyl)ethyl)phthalimide (Mitsunobu Reaction)
Materials:
-
(R)-1-(3-Methoxyphenyl)ethanol (1.0 eq)
-
Phthalimide (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of (R)-1-(3-Methoxyphenyl)ethanol, phthalimide, and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add DIAD dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-N-(1-(3-Methoxyphenyl)ethyl)phthalimide as a white solid.
Synthesis of (S)-1-(3-Methoxyphenyl)ethanamine (Hydrazinolysis)
Materials:
-
(S)-N-(1-(3-Methoxyphenyl)ethyl)phthalimide (1.0 eq)
-
Hydrazine monohydrate (5.0 eq)
-
Ethanol
Procedure:
-
Dissolve (S)-N-(1-(3-Methoxyphenyl)ethyl)phthalimide in ethanol in a round-bottom flask.
-
Add hydrazine monohydrate to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours. A white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Wash the precipitate with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure or by conversion to its hydrochloride salt followed by neutralization to yield (S)-1-(3-Methoxyphenyl)ethanamine as a colorless oil.
Logical Workflow and Signaling Pathways
The following diagram illustrates the logical workflow from the chiral precursor to the key pharmaceutical intermediate.
Caption: Workflow for the synthesis of the Rivastigmine intermediate.
Conclusion
The synthesis of enantiomerically pure pharmaceutical intermediates is a cornerstone of modern drug development. This application note demonstrates a practical and efficient method for the synthesis of (S)-1-(3-Methoxyphenyl)ethanamine, a key intermediate for (S)-Rivastigmine, starting from the readily available (R)-1-(3-Methoxyphenyl)ethanol. The use of a stereoinversive Mitsunobu reaction underscores the power of strategic synthetic planning in achieving high enantiopurity. The detailed protocols and data provided herein serve as a valuable resource for researchers and professionals in the pharmaceutical industry engaged in the synthesis of chiral molecules.
References
Application Notes and Protocols for the Liberation of the Free Amine from a Diastereomeric Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution by diastereomeric salt formation is a fundamental and widely utilized technique in the pharmaceutical and fine chemical industries for the separation of enantiomers. This method is often preferred for its scalability and cost-effectiveness. A critical step in this process is the efficient liberation of the enantiomerically enriched free amine from the isolated diastereomeric salt. This document provides a detailed protocol for this procedure, including key considerations for optimizing the yield and purity of the final product.
The overall process involves the reaction of a racemic amine with a chiral resolving agent to form two diastereomeric salts with different solubilities. The less soluble salt is selectively crystallized and separated. Subsequently, the purified diastereomeric salt is treated with a base to liberate the free amine, which is then extracted and isolated.
Principle of the Method
The liberation of a free amine from its salt form is an acid-base reaction. The diastereomeric salt is composed of a protonated amine (an ammonium ion) and the counter-ion from the chiral resolving agent (typically a carboxylate). By adding a base that is stronger than the amine, the proton is removed from the ammonium ion, regenerating the neutral, free amine.
The free amine is typically less soluble in aqueous solutions and more soluble in organic solvents than its salt form. This difference in solubility is exploited in the subsequent liquid-liquid extraction step to separate the free amine from the aqueous phase containing the salt of the resolving agent.
Experimental Protocols
This section details the materials and methods for liberating a free amine from its diastereomeric salt, using the resolution of (±)-1-phenylethylamine with (+)-tartaric acid as a representative example.
Materials and Equipment
Reagents:
-
Diastereomeric salt of the chiral amine (e.g., (S)-(-)-1-phenylethylammonium (+)-tartrate)
-
Deionized water
-
Base (e.g., 50% w/v Sodium Hydroxide (NaOH) solution, Saturated Potassium Carbonate (K2CO3) solution)
-
Organic extraction solvent (e.g., Dichloromethane (CH2Cl2), Diethyl ether (Et2O), Ethyl acetate (EtOAc))
-
Drying agent (e.g., anhydrous Sodium Sulfate (Na2SO4), anhydrous Magnesium Sulfate (MgSO4))
-
pH indicator paper or pH meter
Equipment:
-
Beakers and Erlenmeyer flasks
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard laboratory glassware (graduated cylinders, funnels, etc.)
-
Analytical balance
Protocol for Liberation of (S)-(-)-1-Phenylethylamine
This protocol is adapted from the resolution of (±)-1-phenylethylamine.[1][2]
-
Dissolution of the Diastereomeric Salt:
-
In a suitable beaker, suspend the crystalline diastereomeric salt (e.g., 17.9 g of (S)-(-)-1-phenylethylammonium (+)-tartrate) in 90 mL of deionized water. Stir the suspension to ensure it is well-mixed.
-
-
Basification to Liberate the Free Amine:
-
Slowly add a 50% aqueous solution of sodium hydroxide (approximately 15 mL) to the stirred suspension.
-
Monitor the pH of the aqueous solution using pH paper or a pH meter. Continue adding the base until the pH is greater than 12 to ensure complete deprotonation of the amine.
-
Observe the dissolution of the solid salt and the formation of an oily layer of the free amine.
-
-
Extraction of the Free Amine:
-
Transfer the basic aqueous mixture to a separatory funnel.
-
Add a 75 mL portion of diethyl ether to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The top layer will be the organic phase containing the free amine, and the bottom layer will be the aqueous phase.
-
Drain the lower aqueous layer into a beaker.
-
Pour the upper organic layer from the top of the separatory funnel into a clean Erlenmeyer flask.
-
Return the aqueous layer to the separatory funnel and repeat the extraction process three more times with 75 mL portions of diethyl ether to maximize the recovery of the amine.[2]
-
Combine all the organic extracts.
-
-
Drying and Solvent Removal:
-
Add a suitable amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.
-
Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the organic solvent using a rotary evaporator.
-
-
Isolation and Characterization of the Free Amine:
-
The remaining residue is the purified, enantiomerically enriched free amine.
-
Determine the mass of the isolated amine and calculate the percentage yield.
-
Characterize the product by appropriate analytical techniques, such as chiral HPLC or polarimetry, to determine its enantiomeric purity (ee%).
-
Data Presentation
The yield and purity of the liberated free amine can be influenced by the choice of base and extraction solvent. The following table presents representative data for the liberation of (S)-(-)-1-phenylethylamine from its tartrate salt.
| Parameter | Value | Reference |
| Starting Diastereomeric Salt | (S)-(-)-1-phenylethylammonium (+)-tartrate | [2] |
| Mass of Diastereomeric Salt | 17.9 - 19.1 g | [2] |
| Base Used | 50% aq. NaOH | [1][2] |
| Extraction Solvent | Diethyl ether | [1][2] |
| Yield of (S)-(-)-1-phenylethylamine | 64-68% (of the pure diastereomeric salt) | [2] |
| Optical Purity (ee%) | >95% | [3] |
Note: The yield is calculated based on the amount of the pure diastereomeric salt used. The overall yield from the initial racemic amine will be lower.
Considerations for Method Optimization
-
Choice of Base: Strong bases like NaOH and KOH are effective for liberating most amines.[4] Weaker bases such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) can also be used, particularly for amines that are sensitive to strong caustic solutions. The choice of base can impact the ease of workup and the potential for side reactions.
-
Choice of Extraction Solvent: The ideal extraction solvent should have high solubility for the free amine and be immiscible with water.
-
Dichloromethane (DCM): A dense, non-flammable solvent that is effective for extracting many amines. Its density being greater than water means it forms the lower layer in a separatory funnel.[5]
-
Diethyl Ether: A less dense, highly volatile, and flammable solvent. It is a good solvent for many amines and is easily removed.[5]
-
Ethyl Acetate (EtOAc): A less dense and less volatile solvent than diethyl ether. It is a good "green" alternative to halogenated solvents like DCM.[6][7]
-
Visualizations
Workflow for Chiral Resolution and Free Amine Liberation
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Experiment 3 Resolution Of Phenylethylamine | ipl.org [ipl.org]
- 4. Amine Reactivity [www2.chemistry.msu.edu]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Chiral Resolution Using (R)-1-(3-Methoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale chiral resolution of racemic carboxylic acids utilizing the chiral resolving agent (R)-1-(3-Methoxyphenyl)ethanamine. This method is predicated on the formation of diastereomeric salts with differing solubilities, enabling their separation by fractional crystallization.
Principle of Chiral Resolution
Chiral resolution via diastereomeric salt formation is a classical and industrially scalable method for separating enantiomers. The process involves reacting a racemic mixture of a chiral acid with an enantiomerically pure resolving agent, in this case, this compound. The resulting products are two diastereomeric salts. Since diastereomers possess different physical properties, including solubility in a given solvent system, one diastereomer can be selectively crystallized from the solution. The desired enantiomer of the carboxylic acid is then liberated from the isolated diastereomeric salt, and the chiral resolving agent can be recovered and recycled.
Applications
This compound is a valuable resolving agent for a variety of racemic carboxylic acids, particularly those with aromatic or heterocyclic moieties, which can engage in favorable intermolecular interactions within the crystal lattice of the diastereomeric salt. This technique is widely applicable in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where a specific enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause undesirable side effects.
Experimental Data
While specific quantitative data for the resolution of a particular racemic acid with this compound must be determined empirically, the following tables provide representative data based on typical chiral resolution experiments. These tables illustrate the key parameters that are optimized during method development.
Table 1: Screening of Solvents for Diastereomeric Salt Crystallization
| Racemic Acid Substrate | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) |
| Racemic Ibuprofen | This compound | Methanol | 65 | 85 |
| Racemic Ibuprofen | This compound | Ethanol | 72 | 90 |
| Racemic Ibuprofen | This compound | Isopropanol | 78 | 95 |
| Racemic Ibuprofen | This compound | Acetonitrile | 55 | 70 |
| Racemic Ibuprofen | This compound | Ethyl Acetate | 60 | 80 |
Table 2: Optimization of Crystallization Conditions for Racemic Ibuprofen with this compound in Isopropanol
| Molar Ratio (Acid:Amine) | Crystallization Temperature (°C) | Crystallization Time (h) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) of Recovered (S)-Ibuprofen (%) |
| 1:0.5 | 4 | 24 | 80 | 96 | >99 (after recrystallization) |
| 1:0.6 | 4 | 24 | 85 | 94 | 98 |
| 1:0.5 | 25 (Room Temp) | 24 | 75 | 92 | 97 |
| 1:0.5 | 4 | 12 | 70 | 95 | 99 |
Experimental Protocols
The following are detailed protocols for the chiral resolution of a generic racemic carboxylic acid.
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Salt Formation:
-
In a suitable reactor, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a pre-selected solvent (e.g., isopropanol) with gentle heating.
-
In a separate vessel, dissolve 0.5 to 0.6 equivalents of this compound in the same solvent.
-
Slowly add the amine solution to the carboxylic acid solution with continuous stirring.
-
Heat the resulting mixture to reflux to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Further, cool the mixture in an ice bath or a refrigerator (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.
-
Allow the crystallization to proceed for a predetermined time (e.g., 12-24 hours) with gentle agitation.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline salt by filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Recrystallization of the Diastereomeric Salt (Optional, for higher purity)
-
Suspend the isolated diastereomeric salt in a minimal amount of the crystallization solvent and heat to reflux to redissolve.
-
Allow the solution to cool slowly to induce recrystallization.
-
Isolate the purified crystals by filtration, wash with cold solvent, and dry under vacuum.
Protocol 3: Liberation of the Enantiomerically Pure Carboxylic Acid
-
Suspend the diastereomeric salt in a biphasic system of water and an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidify the aqueous layer by the dropwise addition of a strong acid (e.g., 2 M HCl) with vigorous stirring until the pH is approximately 1-2.
-
Separate the organic layer containing the free carboxylic acid.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Protocol 4: Recovery of the Chiral Resolving Agent
-
Basify the acidic aqueous layer from Protocol 3 with a strong base (e.g., 2 M NaOH) to a pH of approximately 10-11.
-
Extract the liberated this compound with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and evaporate the solvent to recover the chiral resolving agent for potential reuse.
Visualizations
The following diagrams illustrate the workflow and logic of the chiral resolution process.
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Caption: Logical workflow for developing a chiral resolution protocol.
Application Notes and Protocols for the Selection of Solvents in Diastereomeric Salt Formation with (R)-1-(3-Methoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis and purification of chiral amines are critical processes in the development of active pharmaceutical ingredients (APIs). (R)-1-(3-Methoxyphenyl)ethanamine is a key chiral intermediate for various pharmaceuticals. Diastereomeric salt formation is a classical and industrially scalable method for the resolution of racemic amines. This technique involves the reaction of a racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These salts, possessing different physicochemical properties, can then be separated by fractional crystallization. The selection of an appropriate solvent system is paramount to the success of this separation, as it significantly influences the yield and diastereomeric purity of the desired salt.
These application notes provide a detailed protocol for the selection of solvents for the diastereomeric salt formation of this compound, with a focus on the use of enantiomerically pure mandelic acid as the resolving agent. The provided data and methodologies are based on established scientific literature and general best practices in chiral resolution.
Key Principles of Solvent Selection
The ideal solvent for a diastereomeric resolution should exhibit a significant difference in the solubility of the two diastereomeric salts. This differential solubility allows for the preferential crystallization of the less soluble salt in high purity, while the more soluble salt remains in the mother liquor. Key considerations for solvent selection include:
-
Polarity: The polarity of the solvent affects the solubility of the diastereomeric salts. A systematic screening of solvents with varying polarities (e.g., alcohols, esters, ketones, and hydrocarbons) is often necessary.
-
Temperature Coefficient of Solubility: A solvent that shows a steep change in salt solubility with temperature is advantageous for crystallization, allowing for high recovery upon cooling.
-
Solvate Formation: The solvent can sometimes co-crystallize with the diastereomeric salt, forming a solvate. This can influence the crystal habit and the efficiency of the resolution.
-
Viscosity and Boiling Point: These practical aspects of the solvent affect handling, filtration, and solvent removal processes.
Experimental Data
The following table summarizes the quantitative data for the diastereomeric resolution of racemic 1-(3-Methoxyphenyl)ethanamine with (R)-mandelic acid in different solvents.
| Resolving Agent | Solvent | Stage | Yield (%) | Diastereomeric Excess (de) (%) |
| (R)-Mandelic Acid | Methanol | First Crystallization | 70 | 99 |
| (R)-Mandelic Acid | 2-Propanol | Recrystallization | 97 | 100 |
Table 1: Quantitative data for the diastereomeric resolution of 1-(3-Methoxyphenyl)ethanamine with (R)-Mandelic Acid. The initial crystallization from methanol provides a high diastereomeric excess, which is further enhanced to 100% by recrystallization from 2-propanol.[1][2]
Experimental Protocols
The following protocols provide a detailed methodology for the diastereomeric resolution of racemic 1-(3-Methoxyphenyl)ethanamine.
Protocol 1: Diastereomeric Salt Formation and First Crystallization
This protocol is adapted from the successful resolution of 1-(3-Methoxyphenyl)ethanamine using (R)-mandelic acid.[1][2]
Materials:
-
Racemic 1-(3-Methoxyphenyl)ethanamine
-
(R)-Mandelic Acid
-
Methanol
-
Reaction flask with a magnetic stirrer and reflux condenser
-
Crystallization vessel
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution of Reactants: In a reaction flask, dissolve racemic 1-(3-Methoxyphenyl)ethanamine and a molar equivalent of (R)-mandelic acid in a minimal amount of hot methanol.
-
Salt Formation: Stir the solution at an elevated temperature (e.g., the boiling point of methanol) for a short period to ensure complete salt formation.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, (this compound)·((R)-mandelic acid). For optimal crystal growth and purity, the cooling rate should be controlled.
-
Isolation of Crystals: Once crystallization is complete, isolate the precipitated salt by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Determine the yield and diastereomeric excess of the isolated salt using appropriate analytical techniques (e.g., chiral HPLC or NMR spectroscopy). Based on published data, a yield of approximately 70% and a diastereomeric excess of 99% can be expected.[1][2]
Protocol 2: Recrystallization for Purity Enhancement
To achieve a higher diastereomeric purity, a recrystallization step is often necessary.
Materials:
-
Diastereomeric salt from Protocol 1
-
2-Propanol
-
Crystallization vessel
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolution: Suspend the diastereomeric salt obtained from the first crystallization in 2-propanol. Heat the suspension to reflux to dissolve the salt. Add the minimum amount of solvent required for complete dissolution at the elevated temperature.
-
Recrystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will selectively crystallize out.
-
Isolation and Washing: Isolate the purified crystals by vacuum filtration and wash with a small amount of cold 2-propanol.
-
Drying: Dry the purified salt under vacuum.
-
Analysis: Determine the yield and diastereomeric excess of the recrystallized salt. A yield of around 97% with a diastereomeric excess of 100% has been reported for this step.[1][2]
Protocol 3: Liberation of the Free (R)-Amine
This protocol describes the recovery of the enantiomerically pure amine from the diastereomeric salt.
Materials:
-
Purified diastereomeric salt
-
Aqueous basic solution (e.g., 1 M Sodium Hydroxide)
-
Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)
-
Separatory funnel
-
Drying agent (e.g., anhydrous Sodium Sulfate)
-
Rotary evaporator
Procedure:
-
Salt Dissociation: Dissolve the purified diastereomeric salt in water and add an aqueous basic solution (e.g., 1 M NaOH) until the solution is alkaline (pH > 10). This will liberate the free amine from the mandelic acid salt.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether). Perform the extraction multiple times to ensure complete recovery.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the enantiomerically pure this compound.
-
Analysis: Confirm the chemical identity and determine the enantiomeric purity of the final product using appropriate analytical methods.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the selection of solvents and the resolution process.
Caption: Experimental workflow for solvent selection and diastereomeric resolution.
References
Application Notes and Protocols: Synthesis of Enantiomerically Pure Compounds with (R)-1-(3-Methoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(3-Methoxyphenyl)ethanamine is a valuable chiral building block in the asymmetric synthesis of pharmacologically active compounds. Its utility is prominently highlighted in the synthesis of key pharmaceutical intermediates, where it serves to introduce a specific stereocenter, a critical determinant of a drug's efficacy and safety. This document provides detailed application notes and protocols for the use of this compound in the synthesis of enantiomerically pure compounds, with a specific focus on the preparation of a precursor to (S)-Rivastigmine, a widely used therapeutic for Alzheimer's disease.
Core Application: Chiral Building Block in Asymmetric Synthesis
This compound is primarily utilized as a chiral amine source in diastereoselective reactions. A key application is in the synthesis of more complex chiral amines through diastereoselective reductive amination of ketones. In this approach, a prochiral ketone is reacted with a chiral amine, such as (S)-α-phenylethylamine, to form a chiral imine intermediate. Subsequent reduction of this imine proceeds with high diastereoselectivity, controlled by the stereocenter of the chiral amine. The resulting diastereomeric amines can then be separated, and the chiral auxiliary removed to yield the desired enantiomerically pure amine.
A significant industrial application of this methodology is in the synthesis of (S)-1-(3-methoxyphenyl)ethanamine, a key intermediate for the Alzheimer's drug (S)-Rivastigmine. While this specific example illustrates the synthesis of the enantiomer of the title compound, the underlying principle of using a chiral amine to direct stereochemistry is central to its application.
Featured Application: Synthesis of (S)-Rivastigmine Intermediate
(S)-Rivastigmine is a cholinesterase inhibitor used in the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1] Its therapeutic activity is enantiomer-specific, making the enantioselective synthesis of its precursors crucial. The synthesis of the key intermediate, (S)-3-(1-(dimethylamino)ethyl)phenol, can be achieved from 3-methoxyacetophenone, with the critical stereocenter being introduced via asymmetric reductive amination.
The following protocol is adapted from established methods for the asymmetric synthesis of chiral amines and illustrates a viable route to a key precursor of (S)-Rivastigmine.
Experimental Protocol: Asymmetric Synthesis of (S)-1-(3-methoxyphenyl)-N-((S)-1-phenylethyl)ethanamine
This protocol describes the diastereoselective reductive amination of 3-methoxyacetophenone with (S)-α-phenylethylamine, a common chiral auxiliary, to produce a diastereomeric mixture of amines, which can then be separated to yield the precursor to (S)-1-(3-methoxyphenyl)ethanamine.
Materials:
-
3-Methoxyacetophenone
-
(S)-α-phenylethylamine
-
Titanium(IV) isopropoxide
-
Raney Nickel (slurry in water)
-
Hydrogen gas
-
Methanol
-
Ethyl acetate
-
Hydrochloric acid
-
Sodium hydroxide
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
Imine Formation: To a solution of 3-methoxyacetophenone (1.0 eq) in a suitable solvent such as ethyl acetate, add (S)-α-phenylethylamine (1.1 eq). The mixture is stirred at room temperature. To facilitate the reaction, a dehydrating agent like titanium(IV) isopropoxide can be added. The reaction progress is monitored by TLC until the starting ketone is consumed.
-
Reductive Amination: The reaction mixture containing the in-situ formed imine is transferred to a hydrogenation reactor. Raney Nickel (approx. 10 wt%) is added as the catalyst. The reactor is purged with hydrogen gas and then pressurized to 3-30 atm. The reaction is stirred at a temperature between 40-80°C until hydrogen uptake ceases.[2]
-
Work-up and Isolation: After the reaction is complete, the catalyst is carefully filtered off through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water. The organic layer is then extracted with aqueous hydrochloric acid. The acidic aqueous layer is washed with ethyl acetate to remove any neutral impurities.
-
Basification and Extraction: The acidic aqueous layer is cooled in an ice bath and the pH is adjusted to >10 with a concentrated sodium hydroxide solution. The liberated free amine is then extracted with ethyl acetate (3 x volumes).
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude diastereomeric mixture of (S)-1-(3-methoxyphenyl)-N-((S)-1-phenylethyl)ethanamine and (R)-1-(3-methoxyphenyl)-N-((S)-1-phenylethyl)ethanamine.
-
Diastereomer Separation: The diastereomers can be separated by fractional crystallization of their salts (e.g., tartrate or mandelate salts) or by column chromatography on silica gel.
Data Presentation
| Step | Product | Yield | Diastereomeric Excess (de) |
| Reductive Amination | Diastereomeric amine mixture | High | Up to 99%[3] |
| Debenzylation (subsequent step) | (S)-1-(3-methoxyphenyl)ethanamine | High | >99% ee (after separation) |
Note: Yields and diastereomeric excess are highly dependent on specific reaction conditions and the chiral auxiliary used. The values presented are based on literature for analogous reactions.
Mechanism of Action: Inhibition of Acetylcholinesterase
Rivastigmine functions by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting these enzymes, Rivastigmine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[1][4]
Caption: Mechanism of action of (S)-Rivastigmine.
Experimental Workflow
The synthesis of the (S)-Rivastigmine intermediate from 3-methoxyacetophenone involves a streamlined, multi-step process that hinges on the diastereoselective reductive amination to establish the key stereocenter.
Caption: Workflow for the synthesis of a key Rivastigmine intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Diastereomeric Salt Crystallization
Welcome to the technical support center for diastereomeric salt crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and optimizing experimental outcomes to improve the yield and purity of separated enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors I should investigate if I'm getting a low yield of my desired diastereomeric salt?
A1: Low yields in diastereomeric salt crystallization can be attributed to several key factors. The primary parameters to investigate are:
-
Solvent System: The solubility difference between the two diastereomeric salts in the chosen solvent is paramount.[1] An ideal solvent will maximize this difference, promoting the preferential crystallization of the less soluble salt.[1][2] It is recommended to experiment with a range of solvents with varying polarities.[1][2]
-
Resolving Agent: The choice of the resolving agent is crucial as not all agents will form salts with sufficiently different physical properties for effective separation.[1] Screening several resolving agents is a common and effective practice.[1]
-
Stoichiometry: The molar ratio of the racemic mixture to the resolving agent can significantly impact the yield.[1] While a 1:1 ratio is a common starting point, optimizing this ratio can enhance the selective precipitation of the desired diastereomer.[1][3]
-
Temperature Profile: The temperature at which salt formation and crystallization occur directly affects the solubility of the salts.[1] A controlled and optimized cooling profile is often critical for achieving high yield and purity.[1][4][5]
-
Supersaturation: The level of supersaturation is a key driver for nucleation and crystal growth rate.[1] Controlling supersaturation is essential for obtaining a good yield of high-quality crystals.[1]
Q2: I've tried screening different solvents and resolving agents, but my yield is still poor. What advanced strategies can I try?
A2: If initial screening efforts are unsuccessful, you can employ more advanced techniques to improve your yield:
-
Crystallization-Induced Diastereomeric Transformation (CIDT): This powerful technique can significantly increase yields, in some cases approaching 100%.[1] CIDT is applicable when the undesired diastereomer in the solution can epimerize (convert) to the desired, less soluble diastereomer, which then crystallizes.[1] This process drives the equilibrium toward the formation of the desired product.[1]
-
Seeding: Introducing seed crystals of the desired diastereomeric salt can promote its crystallization and prevent the spontaneous nucleation of the more soluble diastereomer.[1][5] This is particularly useful when the desired salt does not crystallize under equilibrium conditions.[6]
-
Anti-Solvent Addition: An anti-solvent is a solvent in which the diastereomeric salts have low solubility.[2] It can be gradually added to a solution of the salts in a "good" solvent to induce precipitation and increase the yield of the less soluble salt.[2][3]
Q3: Can the choice of solvent affect which enantiomer crystallizes?
A3: Yes, the choice of solvent can sometimes lead to a phenomenon known as "chirality switching."[2] This is where different solvents can cause the opposite enantiomer's diastereomeric salt to become the less soluble one, leading to its crystallization.[2][7] This effect is dependent on the specific molecular interactions between the salts and the solvent molecules.[2]
Q4: What is "oiling out," and how can I prevent it?
A4: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase instead of solid crystals.[8] This is often caused by excessively high supersaturation or a crystallization temperature that is too high.[8] To prevent this, you can try using a more dilute solution, employing a slower cooling rate, or slowly adding an anti-solvent to induce crystallization.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | High Solubility of the Target Salt: The desired diastereomer may still have significant solubility in the mother liquor.[3] | Optimize the solvent system to further decrease the solubility of the target salt.[3] Experiment with lower final crystallization temperatures.[3][8] |
| Insufficient Supersaturation: The concentration of the salt is below its solubility limit.[3][5] | Concentrate the solution by carefully evaporating some of the solvent.[3] Slowly add an anti-solvent to decrease the salt's solubility.[3] | |
| Presence of Impurities: Impurities in the starting materials can inhibit nucleation and crystal growth.[3][5][9] | Ensure the racemic compound and resolving agent are of high purity.[3] Consider an additional purification step for your starting materials if necessary.[3] | |
| Low Diastereomeric Excess (d.e.) | Similar Solubilities: The solubilities of the two diastereomeric salts are too close in the chosen solvent, leading to co-precipitation.[2][3] | Conduct a thorough solvent screening to find a system that maximizes the solubility difference.[3] |
| Rapid Crystallization: Fast cooling or high supersaturation can trap the more soluble diastereomer in the crystal lattice.[3] | Implement a slower, more controlled cooling profile.[2][3][5] Reduce the initial concentration of the solution.[3] | |
| Incorrect Stoichiometry: The molar ratio of the resolving agent may not be optimal.[3] | Experiment with sub-stoichiometric amounts of the resolving agent (e.g., 0.5 equivalents), as this can sometimes be more effective.[3] | |
| Solid Solution Formation: The two diastereomers co-crystallize into a single solid phase, making separation by simple crystallization difficult. | Consider using a structurally different resolving agent to alter the crystal packing.[8] Annealing (subjecting the solid to temperature cycles) may also promote phase separation.[8] | |
| "Oiling Out" (Formation of an oil instead of crystals) | Excessively High Supersaturation: The concentration of the solute is too high, leading to liquid-liquid phase separation.[8] | Use a more dilute starting solution.[3][8] |
| High Crystallization Temperature: The temperature may be above the melting point of the salt.[2] | Lower the crystallization temperature.[2] | |
| Suboptimal Solvent: The chosen solvent system may favor oiling out over crystallization.[2] | Change the solvent or use a solvent/anti-solvent mixture to favor crystallization.[2][8] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Screening
Objective: To identify an effective resolving agent and solvent system for the chiral resolution of a racemic compound.[1]
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the racemic compound and a selection of resolving agents in a suitable solvent like methanol or ethanol.[8]
-
Salt Formation: In an array of vials or a 96-well plate, combine stoichiometric equivalents of the racemic compound and each resolving agent.[1]
-
Crystallization: Evaporate the initial solvent.[1] Add a selection of different crystallization solvents or solvent mixtures to the vials.[1]
-
Equilibration: Allow the vials to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours to allow for crystallization.[1]
-
Analysis: Visually inspect the vials for crystal formation.[1] Isolate any crystalline material by filtration and analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[1]
Protocol 2: Cooling Profile Optimization
Objective: To optimize the yield and purity of the desired diastereomeric salt through controlled cooling.[1]
Methodology:
-
Prepare a Saturated Solution: Prepare a saturated solution of the diastereomeric salt mixture in the chosen solvent at an elevated temperature.[1]
-
Controlled Cooling: Cool the solution to a final temperature using a slow, linear cooling rate (e.g., 0.1-0.5 °C/min).[10][11]
-
Agitation: Maintain consistent agitation throughout the cooling process.[5]
-
Isolation and Analysis: Isolate the resulting crystals by filtration and wash with a small amount of cold solvent.[3][12] Analyze the yield and diastereomeric purity.[1] Compare results from different cooling rates to find the optimal profile.
Protocol 3: Liberation of the Enantiomer from the Diastereomeric Salt
Objective: To recover the enantiomerically pure compound from the isolated diastereomeric salt.[3]
Methodology:
-
Salt Dissociation: Dissolve the purified diastereomeric salt in water or a suitable solvent.[3]
-
Basification/Acidification: Add a base (e.g., 1 M NaOH) or an acid (e.g., 1 M HCl) dropwise to neutralize the resolving agent and liberate the free enantiomer.[3][13][14]
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated enantiomer into an appropriate organic solvent (e.g., diethyl ether, dichloromethane) multiple times.[3]
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified enantiomer.[3]
Visualizations
Caption: A general workflow for chiral resolution via diastereomeric salt formation.
Caption: A logical workflow for troubleshooting low yields in diastereomeric salt formation.
Caption: Relationship between key parameters and crystallization outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tutorchase.com [tutorchase.com]
- 10. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Emulsions in Amine Extraction
This technical support guide is designed for researchers, scientists, and drug development professionals who encounter emulsions during the workup of amine resolutions. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you efficiently break emulsions and proceed with your amine extraction.
Frequently Asked questions (FAQs)
Q1: What is an emulsion and why does it form during the work-eup of my amine resolution?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as fine droplets in the other.[1][2] This often manifests as a cloudy or milky layer between the organic and aqueous phases in your separatory funnel, making clean separation impossible.[1][2]
During the workup of an amine resolution, you are typically neutralizing the diastereomeric salt with a base to liberate the free amine. This free amine is then extracted into an organic solvent. Emulsions can form at this stage for several reasons:
-
Presence of Surfactant-like Molecules: The amine itself or the salt of the chiral resolving agent can act as a surfactant, reducing the interfacial tension between the two liquid phases and stabilizing the emulsion.
-
Fine Particulates: Small amounts of solid precipitate, such as inorganic salts formed during neutralization, can accumulate at the interface and prevent the dispersed droplets from coalescing.[3]
-
Vigorous Shaking: Shaking the separatory funnel too aggressively can create very fine droplets that are more difficult to separate.[2]
-
High Concentration: High concentrations of your amine product in the organic layer can increase the viscosity of the solution, which can contribute to the stability of an emulsion.[2]
Q2: I've formed an emulsion. What is the quickest and easiest thing I can do to try and break it?
The simplest first step is to be patient. Allow the separatory funnel to stand undisturbed for 15-30 minutes.[2][3] Often, the emulsion will break on its own as the droplets slowly coalesce. You can gently tap the side of the separatory funnel or swirl the contents to encourage this process.[4]
If patience doesn't work, the next step is often to add a saturated aqueous solution of sodium chloride (brine).[5][6] This increases the ionic strength of the aqueous phase, which can help to dehydrate the dispersed droplets and disrupt the forces stabilizing the emulsion, leading to phase separation.[5][6][7]
Q3: Can changing the pH of the aqueous layer help break the emulsion?
Yes, adjusting the pH can be a very effective method. Since you are working with an amine, the pH of the aqueous layer is critical. Ensure that the aqueous layer is sufficiently basic to fully deprotonate your amine. A pH that is too close to the pKa of your amine can lead to partial protonation and surfactant-like behavior. Adding more of your base (e.g., NaOH, K₂CO₃) to increase the pH can often break the emulsion.[5][8][9] Conversely, in some cases, slight acidification (if compatible with your product) can also alter the charge of interfering species and break the emulsion.[4]
Q4: Are there any physical methods I can use to break a persistent emulsion?
Yes, several physical methods can be employed:
-
Centrifugation: This is often the most effective method for breaking stubborn emulsions.[5][6][10] The centrifugal force accelerates the coalescence of the dispersed droplets.[6]
-
Filtration: Passing the entire mixture through a pad of a filter aid like Celite® can remove fine particulates that may be stabilizing the emulsion.[3] The large surface area of the Celite can also help to break up the emulsion.
-
Heating or Cooling: Gently warming the mixture can decrease the viscosity and promote coalescence.[5] Conversely, cooling or even partially freezing the aqueous layer can also sometimes help to break the emulsion.[5] Be cautious with heating, especially if you are using a low-boiling point solvent.
Troubleshooting Guide to Breaking Emulsions
If you are facing a persistent emulsion during your amine extraction, follow this step-by-step guide. Start with the least invasive methods and proceed to more active interventions as needed.
| Method | Principle of Action | Relative Speed | Potential Impact on Product |
| Patience & Gentle Agitation | Allows for natural coalescence of droplets. | Slow | Minimal |
| Addition of Brine (Saturated NaCl) | Increases ionic strength of the aqueous phase, dehydrating dispersed droplets. | Moderate | Low; introduces salt into the aqueous phase. |
| pH Adjustment | Alters the charge and solubility of the amine and other species. | Moderate to Fast | Low, but ensure product stability at the new pH. |
| Addition of a Different Solvent | Changes the polarity and solvency of the organic phase. | Moderate | May require removal of the new solvent later. |
| Filtration through Celite® | Removes fine solids and provides a large surface area for coalescence. | Moderate | Low, but there is a small risk of product adsorption. |
| Centrifugation | Accelerates the separation of phases through applied force. | Fast | Minimal |
| Gentle Heating | Reduces viscosity and increases droplet mobility. | Moderate | Potential for product degradation if sensitive to heat. |
| Cooling/Freezing | Ice crystal formation can physically disrupt the emulsion. | Slow | Minimal, but requires careful thawing. |
Experimental Protocols
Protocol 1: Breaking an Emulsion with Brine
-
Allow the separatory funnel to stand for 10-15 minutes to see if any separation occurs.
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add the brine in small portions (e.g., 10-20% of the aqueous phase volume) to the separatory funnel.
-
Gently swirl the separatory funnel. Do not shake vigorously.
-
Allow the funnel to stand and observe for phase separation.
-
Repeat the addition of brine if necessary.
Protocol 2: Breaking an Emulsion by Filtration through Celite®
-
Prepare a filtration setup with a Büchner or Hirsch funnel and a filter flask.
-
Place a piece of filter paper in the funnel and wet it with the organic solvent you are using for the extraction.
-
Add a 1-2 cm thick pad of Celite® to the funnel and gently press it down with a stopper or flat-ended glass rod.
-
Pour the entire emulsified mixture onto the Celite® pad and apply gentle vacuum.
-
The filtrate should collect in the filter flask as two distinct layers.
-
Transfer the contents of the filter flask back to a clean separatory funnel and perform a standard separation of the two layers.[1]
Protocol 3: Breaking an Emulsion by Centrifugation
-
Carefully pour the emulsion and the two phases into one or more centrifuge tubes.[1] Ensure the tubes are suitable for use with the organic solvents in your extraction.
-
Place a counterbalance tube with an equivalent mass in the centrifuge rotor to ensure safe operation.[1]
-
Centrifuge the tubes for 5-10 minutes at a moderate speed (e.g., 2000-3000 rpm).
-
Carefully remove the tubes from the centrifuge. The two layers should now be clearly separated.
-
Use a pipette to carefully remove the desired layer.
Logical Workflow for Troubleshooting Emulsions
The following diagram illustrates a recommended workflow for addressing emulsions during the workup of an amine resolution.
Caption: Troubleshooting workflow for breaking emulsions in amine extractions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. youtube.com [youtube.com]
- 6. biotage.com [biotage.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
Technical Support Center: Purification of (R)-1-(3-Methoxyphenyl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of (R)-1-(3-Methoxyphenyl)ethanamine from a reaction mixture. This resource offers troubleshooting guides for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful purification.
Troubleshooting Guides
This section addresses specific challenges that may arise during the purification of this compound, particularly when using diastereomeric salt crystallization and chiral HPLC.
Diastereomeric Salt Crystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystal formation | - Inappropriate solvent: The diastereomeric salt may be too soluble or completely insoluble.[1] - Solution is not supersaturated. - Low purity of starting materials.[1] | - Screen different solvents or solvent mixtures. If the salt is too soluble, try a less polar solvent, and if it's insoluble, use a more polar one.[1] - Achieve supersaturation by slowly cooling the solution, evaporating some of the solvent, or adding an anti-solvent.[1] - Scratching the inside of the flask or adding a seed crystal can help induce crystallization.[1] - Ensure the racemic amine and the chiral resolving agent are of high purity.[1] |
| Oiling out instead of crystallization | - High concentration of the diastereomeric salt. - Cooling the solution too rapidly. - Unsuitable solvent. | - Dilute the solution with more solvent.[1] - Allow the solution to cool down slowly to room temperature, and then further cool in an ice bath or refrigerator if necessary.[1] - Screen for a more suitable solvent system.[1] |
| Low yield of the desired diastereomeric salt | - Suboptimal molar ratio of the resolving agent. - The diastereomeric salt has significant solubility in the mother liquor. - Incomplete precipitation. | - Experiment with different molar ratios of the chiral resolving agent to the racemic amine.[2] - Cool the crystallization mixture for a longer period or at a lower temperature to maximize precipitation. - Minimize the amount of solvent used for washing the isolated crystals. |
| Low enantiomeric excess (ee) of the final product | - Inefficient separation of diastereomers. - Co-precipitation of the undesired diastereomer. - Racemization during the process. | - Perform recrystallization of the diastereomeric salt to improve purity. - Optimize the crystallization conditions (solvent, temperature, cooling rate) to enhance the solubility difference between the diastereomers.[3] - Ensure that the conditions for liberating the free amine from the salt are mild and do not cause racemization. |
Chiral HPLC/SFC Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or no enantiomeric resolution | - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition. - Suboptimal temperature. | - Screen a variety of CSPs, such as polysaccharide-based (e.g., ChiralPak series) or cyclodextrin-based columns.[4] - Optimize the mobile phase by varying the type and ratio of organic modifiers (e.g., alcohols in normal phase).[4] - Adjust the column temperature to see if it improves separation.[4] |
| Peak tailing or poor peak shape | - Strong interaction between the basic amine and acidic silanol groups on the silica-based CSP.[5] - Inappropriate mobile phase additives. | - Add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase to mask active sites on the stationary phase.[4][5] - Ensure the sample solvent is compatible with the mobile phase.[4] |
| Inconsistent retention times | - Inadequate column equilibration. - "Additive memory effect" from previous runs with different mobile phase additives.[4][6] - Fluctuations in temperature or mobile phase composition. | - Thoroughly equilibrate the column with the mobile phase before each injection.[4] - Dedicate a column for a specific method or use a rigorous washing procedure between different methods.[6] - Use a column oven for stable temperature control and ensure consistent mobile phase delivery.[4] |
| High backpressure | - Blockage of the inlet frit by particulate matter.[7] - Precipitation of the sample in the mobile phase.[7] | - Filter the sample before injection.[8] - Use a guard column to protect the analytical column.[7] - If a blockage occurs, try reversing the column flow to dislodge the particulates from the inlet frit.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound on a laboratory scale?
A1: The most common and industrially scalable method for separating enantiomers of chiral amines like 1-(3-Methoxyphenyl)ethanamine is through the formation of diastereomeric salts using a chiral resolving agent, followed by fractional crystallization.[9][10] This method takes advantage of the different physical properties, such as solubility, of the resulting diastereomeric salts, which allows for their separation.[9]
Q2: Which chiral resolving agents are effective for the resolution of phenylethylamines?
A2: Derivatives of tartaric acid, such as (+)-tartaric acid, (+)-dibenzoyltartaric acid, and (+)-di-p-toluoyltartaric acid, are commonly used and have been shown to be effective for the resolution of structurally similar amines.[11][12] Mandelic acid and camphorsulfonic acid are also viable options for screening.[9][13] The optimal choice of resolving agent and solvent is often determined empirically through screening.[9]
Q3: How can I determine the enantiomeric excess (ee) of my purified this compound?
A3: The enantiomeric excess is most accurately determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[8] These techniques use a chiral stationary phase to separate the enantiomers, and the ratio of the peak areas corresponds to the ratio of the enantiomers in the sample. Chiral Gas Chromatography (GC) can also be used.[14]
Q4: What should I do if my purified amine still contains impurities?
A4: If chemical impurities are present, consider purification by column chromatography on silica gel or distillation.[15][16] If the impurity is the undesired enantiomer, a recrystallization of the diastereomeric salt may be necessary to improve the enantiomeric excess.
Q5: Can the undesired (S)-enantiomer be recovered and racemized?
A5: Yes, it is often desirable to recover the unwanted enantiomer from the mother liquor and racemize it to be recycled back into the resolution process, thereby improving the overall yield.[17] Racemization of chiral amines can be achieved under certain conditions, for example, by using a suitable catalyst.[18]
Experimental Protocols
Protocol 1: Purification by Diastereomeric Salt Crystallization
This protocol is a general procedure and may require optimization for the specific reaction mixture.
1. Formation of the Diastereomeric Salt:
-
Dissolve the crude racemic 1-(3-Methoxyphenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol, or isopropanol).
-
In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Stir the mixture at room temperature or an elevated temperature to ensure complete salt formation.
2. Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
If no crystals form, the solution can be further cooled in an ice bath or refrigerator. The rate of cooling should be controlled to promote the formation of well-defined crystals.[1]
-
For difficult crystallizations, scratching the inside of the flask or adding a seed crystal of the desired diastereomeric salt can initiate the process.[1]
3. Isolation of the Diastereomeric Salt:
-
Once crystallization is complete, isolate the precipitated diastereomeric salt by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[9]
4. Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M sodium hydroxide).[9]
-
Stir the mixture until the salt has completely dissolved and partitioned between the two phases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
5. Final Purification and Analysis:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
Determine the yield and enantiomeric excess (ee) of the purified amine by chiral HPLC or GC analysis.
Protocol 2: Chiral HPLC Method for Enantiomeric Excess Determination
1. Sample Preparation:
-
Accurately weigh and dissolve a small amount of the purified amine in the mobile phase or a compatible solvent (e.g., a mixture of n-hexane and isopropanol) to a final concentration of approximately 1 mg/mL.[8]
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[8]
2. HPLC Conditions (Starting Point):
-
Column: A polysaccharide-based chiral stationary phase such as Chiralpak® AD-H or Chiralcel® OD-H.[8]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic amines, the addition of 0.1% diethylamine (DEA) to the mobile phase can improve peak shape.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25 °C.[8]
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).[16]
3. Optimization:
-
Adjust the ratio of the alcohol modifier in the mobile phase to optimize the separation and retention times. Increasing the alcohol content generally decreases retention time.[8]
-
Optimize the flow rate to achieve a balance between analysis time and resolution.
-
Varying the column temperature may also influence selectivity.
Quantitative Data
The following table summarizes performance data for different chiral resolving agents used for the resolution of a structurally analogous amine, which can serve as a starting point for the purification of this compound.
| Chiral Resolving Agent | Amine:Agent Molar Ratio | Solvent | Temperature (°C) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Amine (%) |
| (R,R)-4-chlorotartranilic acid | 1:0.5 | Ethanol/Water | 20-25 | >90 | >99 |
| (R,R)-di-p-toluoyl-tartaric acid | 1:0.5 | Methanol | 0 | ~85 | >98 |
Data adapted from a patent for a structurally similar compound and should be considered as a starting point for optimization.[9][11]
Visualizations
Experimental Workflow for Diastereomeric Salt Crystallization
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Troubleshooting Logic for Poor Enantiomeric Resolution in Crystallization
Caption: A logical workflow for troubleshooting poor enantiomeric resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chiraltech.com [chiraltech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 12. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. rsc.org [rsc.org]
- 17. rsc.org [rsc.org]
- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
troubleshooting low enantiomeric excess in chiral resolution
Welcome to the Technical Support Center, your dedicated resource for resolving challenges in chiral resolution. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for experiments resulting in low enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and why is it important?
A1: Enantiomeric excess (ee) is a measure of the purity of a chiral substance.[1][2] It quantifies the degree to which a sample contains one enantiomer in a greater amount than the other.[1][3] A 50:50 mixture of two enantiomers is called a racemic mixture and has an ee of 0%, while a completely pure single enantiomer has an ee of 100%.[3] High ee is critical in the pharmaceutical industry because different enantiomers of a drug can have vastly different biological activities; one may be therapeutic while the other could be inactive or even harmful.[4]
Q2: What are the primary methods for chiral resolution?
A2: Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[5] Common methods include:
-
Diastereomeric Salt Formation: Reacting a racemic mixture with an enantiomerically pure chiral resolving agent to form diastereomers, which have different physical properties (like solubility) and can be separated by crystallization.[6][7][8]
-
Chiral Chromatography: Using a chiral stationary phase (CSP) in techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC) to separate enantiomers based on their differential interactions with the CSP.[7][8]
-
Enzymatic Resolution: Employing enzymes that selectively react with only one enantiomer in the racemic mixture, allowing for the separation of the reacted and unreacted enantiomers.[8]
Q3: How is enantiomeric excess (ee) measured?
A3: While historically measured using optical rotation to determine "optical purity," modern and more accurate methods are now standard.[1][9] The most common techniques are chiral chromatography (HPLC, GC) and NMR spectroscopy.[1][9] Chiral HPLC is widely used, where the relative areas of the peaks corresponding to each enantiomer are used to calculate the ee.[10] The formula is: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Q4: What is a "racemic mixture"?
A4: A racemic mixture, or racemate, contains equal amounts (a 50:50 ratio) of the left- and right-handed enantiomers of a chiral molecule.[1][5][11] Because the optical activities of the two enantiomers cancel each other out, a racemic mixture is optically inactive, meaning it does not rotate plane-polarized light.[9]
Troubleshooting Guide: Low ee in Diastereomeric Salt Crystallization
Question: I've performed a diastereomeric salt resolution, but the enantiomeric excess of my crystallized product is low. What are the likely causes and how can I fix this?
Troubleshooting Workflow:
First, identify the stage at which the issue might be occurring. This workflow outlines the key areas to investigate.
Caption: Troubleshooting workflow for low ee in diastereomeric salt resolution.
Possible Causes & Solutions:
-
Q: Could my choice of resolving agent be the problem?
-
A: Yes. The resolving agent must form diastereomeric salts with significantly different solubilities.[12][13] If the solubilities are too similar, both diastereomers will co-crystallize, leading to low ee. Additionally, the enantiomeric purity of the resolving agent itself is crucial; impurities in the agent will directly lower the maximum possible ee of the product.[14]
-
Solution: Screen a variety of chiral resolving agents.[15] Consider agents with structural similarities to the target molecule.[16] Always verify the purity of the resolving agent before use.
-
-
Q: How does the solvent affect the resolution?
-
A: The solvent system is one of the most critical factors.[15] It directly influences the solubility of the diastereomeric salts.[7] An ideal solvent will maximize the solubility difference between the two diastereomers, allowing the less soluble one to crystallize selectively while the more soluble one remains in solution.[17]
-
Solution: Conduct a solvent screen using a range of solvents and solvent mixtures with varying polarities.[15] Monitor both yield and ee for each system to find the optimal balance.
-
-
Q: I'm using the right agent and solvent. Could my procedure be wrong?
-
A: Yes, procedural parameters are key. The temperature profile, cooling rate, and crystallization time all impact the final ee.[18][19] Rapid cooling can trap the undesired diastereomer in the crystal lattice, while insufficient time may lead to low yield.
-
Solution: Employ a controlled and gradual cooling ramp to maintain a state of moderate supersaturation.[19] Allow sufficient time for the system to reach equilibrium.[10] Experiment with different temperature cycles, as sometimes holding the slurry at a constant temperature can improve purity.[20][21]
-
-
Q: Can impurities in my starting material cause low ee?
-
A: Absolutely. Achiral impurities can interfere with the crystallization process, sometimes acting as templates for the undesired diastereomer to crystallize or inhibiting crystal growth altogether.[1]
-
Solution: Ensure the starting racemic mixture is of high purity. Recrystallize or purify the racemate before performing the resolution if necessary.
-
Data Presentation: Effect of Solvent on Diastereomeric Resolution
The following table illustrates how solvent choice can dramatically affect the outcome of a resolution. Data is representative for the resolution of a racemic acid with (R)-1-phenylethylamine.
| Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Acid (%) |
| Methanol | 45 | 75 |
| Ethanol | 42 | 92 |
| Isopropanol | 35 | >99 |
| Acetonitrile | 48 | 60 |
| Ethyl Acetate | 25 | 85 |
Experimental Protocols: General Procedure for Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic compound (1.0 eq) in a suitable solvent, determined from screening experiments.[7] In a separate flask, dissolve the chiral resolving agent (0.5-1.0 eq) in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the racemate solution at an elevated temperature. Allow the mixture to cool slowly and gradually to room temperature or below, with gentle stirring. Seeding with a small amount of the desired pure diastereomeric salt can be beneficial.[10]
-
Isolation: Collect the crystallized solid by filtration and wash it with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of Enantiomer: Suspend the purified diastereomeric salt in a biphasic system (e.g., water and ethyl acetate). Add an acid or base (e.g., HCl or NaOH) to break the salt and liberate the free enantiomer and resolving agent.[5]
-
Purification & Analysis: Separate the organic layer, wash, dry, and concentrate it to obtain the resolved enantiomer. Determine the ee using a validated chiral HPLC or GC method.
Troubleshooting Guide: Poor Resolution in Chiral HPLC
Question: My chiral HPLC analysis shows poor separation (co-elution, broad peaks), making it difficult to determine the ee accurately. How can I improve this?
Workflow for Optimizing Chiral HPLC Separation:
This diagram illustrates the key parameters that can be adjusted to improve enantiomeric resolution.
Caption: Key factors influencing chiral HPLC resolution.
Possible Causes & Solutions:
-
Q: Why am I seeing no separation at all?
-
A: The most likely cause is an inappropriate Chiral Stationary Phase (CSP).[22] Chiral recognition is highly specific, and a CSP that works for one class of compounds may not work for another.
-
Solution: Screen different types of CSPs (e.g., polysaccharide-based like amylose or cellulose, Pirkle-type, etc.).[22] This is the most influential parameter for achieving selectivity.[22]
-
-
Q: My peaks are resolved but have very poor shape (tailing/fronting). What can I do?
-
A: Poor peak shape is often caused by unwanted secondary interactions between your analyte and the stationary phase, or by ionization of the analyte.[10][23]
-
Solution: Add a small amount (typically 0.1%) of an acidic or basic modifier to the mobile phase.[23] For acidic analytes, use trifluoroacetic acid (TFA) or acetic acid. For basic analytes, use diethylamine (DEA) or triethylamine (TEA). This suppresses ionization and improves peak symmetry.[23][24]
-
-
Q: The peaks are slightly separated but overlapping. How can I increase the space between them?
-
A: You need to improve the selectivity and/or efficiency of your separation. This can be influenced by mobile phase composition and temperature.[22]
-
Solution:
-
Adjust Mobile Phase: Systematically vary the ratio of your solvents (e.g., hexane/isopropanol in normal phase).[25] Even small changes can have a large impact on resolution.
-
Lower the Temperature: In many cases, decreasing the column temperature enhances the chiral recognition interactions, leading to better separation.[23][26][27] However, this is not universal, and sometimes a higher temperature can be beneficial.[26][28]
-
Reduce Flow Rate: A lower flow rate can increase column efficiency, resulting in sharper peaks and better resolution, though it will increase the analysis time.[23]
-
-
-
Q: I see two peaks but there is a "plateau" between them. What does this mean?
-
A: This distinctive peak shape often indicates on-column racemization, where the enantiomers are interconverting during their transit through the column.[23][27]
-
Solution: This is often a temperature-dependent process.[27] Lowering the column temperature can slow down or stop the interconversion, leading to two distinct, well-resolved peaks.[23][27]
-
Data Presentation: Impact of Temperature on HPLC Resolution
The following table shows representative data for the effect of column temperature on the resolution (Rs) of a chiral compound.
| Column Temperature (°C) | Resolution Factor (Rs) | Observation |
| 40 | 1.1 | Peaks are significantly overlapped. |
| 30 | 1.6 | Good separation, peaks are distinct. |
| 20 | 2.1 | Baseline resolution, excellent for quantification. |
| 10 | 2.4 | Further improvement, but retention time increases. |
Experimental Protocols: Basic Chiral HPLC Method Development
-
Column & Mobile Phase Selection: Choose a starting CSP based on the analyte's structure (e.g., polysaccharide columns for general screening). Select a mobile phase system (e.g., Normal Phase: Hexane/Ethanol; Reversed Phase: Acetonitrile/Water with buffer).[10]
-
Initial Screening: Begin with an isocratic method (e.g., 80:20 Hexane:Ethanol) at a standard flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25°C).[10]
-
Optimization:
-
If no resolution is seen, change the CSP.
-
If some resolution is observed, adjust the mobile phase modifier percentage in 5-10% increments to optimize retention and selectivity.
-
If peak shape is poor, add 0.1% of an appropriate additive (TFA for acids, DEA for bases).[23]
-
To improve baseline separation, decrease the column temperature in 5-10°C increments.
-
-
Validation: Once satisfactory resolution is achieved, ensure the method is robust and reproducible for accurate ee determination.
References
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pharmtech.com [pharmtech.com]
- 7. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 13. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 14. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. unchainedlabs.com [unchainedlabs.com]
- 18. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 24. Effects of solvent on chiral and enantiomeric separation of Koga bases using derivatized amylose chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
- 28. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
removal of residual (R)-1-(3-Methoxyphenyl)ethanamine from resolved acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of residual (R)-1-(3-Methoxyphenyl)ethanamine from a resolved acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual chiral resolving agents like this compound from my resolved acid?
A1: The three most common and effective methods are:
-
Acid-Base Extraction: This technique exploits the basic nature of the residual amine. By washing an organic solution of your acid with an acidic aqueous solution, the amine is protonated, forming a water-soluble salt that partitions into the aqueous layer.[1][2][3][4]
-
Recrystallization: This purification method is based on the principle that the desired acid and the residual amine salt will have different solubilities in a given solvent. By carefully selecting a solvent, the acid can be selectively crystallized, leaving the amine impurity in the mother liquor.[3][5][6][7]
-
Flash Column Chromatography: This is a preparative chromatographic technique that separates compounds based on their polarity. It is a highly effective method for removing impurities, even those with similar polarities to the desired product.[8][9][10]
Q2: How do I choose the best method for my specific acid?
A2: The choice of method depends on several factors:
-
Acid Stability: If your resolved acid is sensitive to strong acids, acid-base extraction may not be suitable.
-
Purity Requirements: For very high purity requirements, flash chromatography is often the most effective method.
-
Scale of the Experiment: For large-scale purifications, recrystallization or acid-base extraction are often more practical than chromatography.
-
Physical Properties of the Acid: The solubility profile of your acid will dictate the feasibility and solvent choice for recrystallization.
Q3: Can I use a base to remove the residual chiral amine?
A3: No, using a base would be counterproductive. The residual this compound is a basic compound. Adding a base would not help in its removal from the organic phase during an extraction. An acidic wash is necessary to protonate the amine and make it water-soluble.[1][2][4]
Q4: How can I confirm that all the residual amine has been removed?
A4: Several analytical techniques can be used to assess the purity of your resolved acid:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of the amine. A baseline spot corresponding to the amine should be absent in the purified product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect characteristic peaks of the residual amine.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly sensitive method to both quantify the enantiomeric purity of your acid and detect any residual amine.[11][12][13]
Troubleshooting Guides
Acid-Base Extraction
| Problem | Potential Cause | Suggested Solution(s) |
| Emulsion formation during extraction. | - Vigorous shaking.- High concentration of the acid. | - Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Filter the mixture through a pad of Celite. |
| Precipitation of the resolved acid in the separatory funnel. | The pH of the aqueous layer is too low, causing the carboxylic acid to become insoluble. | - Use a milder acidic wash (e.g., 1% HCl instead of 10%).- Add a small amount of organic solvent to redissolve the precipitated acid. |
| Residual amine is still present after multiple washes. | - Insufficient amount or concentration of the acidic wash.- The amine salt has some solubility in the organic solvent. | - Increase the concentration or volume of the acidic wash (e.g., use 1M HCl).- Perform more washes (3-4 times).- Follow up with a brine wash to remove residual water-soluble impurities from the organic layer. |
Recrystallization
| Problem | Potential Cause | Suggested Solution(s) |
| The resolved acid does not crystallize upon cooling. | - The chosen solvent is too good a solvent for the acid at low temperatures.- The solution is not saturated. | - Try a different solvent or a co-solvent system. The ideal solvent should have high solubility for the acid at high temperatures and low solubility at low temperatures.[3][5]- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure acid. |
| The acid "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the acid.- The cooling rate is too fast. | - Choose a solvent with a lower boiling point.[5]- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The recovered crystals are still impure. | The impurities have similar solubility to the product and co-precipitate. | - Perform a second recrystallization.- Ensure slow cooling to allow for selective crystallization. |
Flash Column Chromatography
| Problem | Potential Cause | Suggested Solution(s) |
| Poor separation of the acid and the amine. | - Inappropriate solvent system (eluent).- Column overloading. | - Optimize the solvent system using TLC to achieve a good separation between the acid and the amine spots.- Use a smaller amount of crude material relative to the amount of silica gel. |
| Tailing of the acid peak. | The acidic nature of the silica gel can interact with the carboxylic acid. | - Add a small amount of acetic acid or formic acid (0.5-1%) to the eluent to suppress this interaction.[14] |
| The compound is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution). |
Data Presentation
The following table summarizes representative data for the removal of residual this compound from a model resolved carboxylic acid using the described purification methods.
| Purification Method | Initial Purity of Acid (%) | Final Purity of Acid (%) | Recovery Yield (%) | Notes |
| Acid-Base Extraction (3x with 1M HCl) | 95 | >98 | ~95 | Effective for removing bulk amine, may not remove trace amounts. |
| Recrystallization (from Ethanol/Water) | 95 | >99 | 80-90 | Yield is dependent on the solubility of the acid in the chosen solvent. |
| Flash Chromatography (Silica Gel) | 95 | >99.5 | 85-95 | Highly effective for achieving high purity. |
Note: These values are illustrative and the actual results may vary depending on the specific compounds and experimental conditions.
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude resolved acid containing residual this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute acidic solution (e.g., 1M HCl or 5% aqueous HCl) to the separatory funnel.[2][3]
-
Extraction: Stopper the funnel and gently invert it several times to allow for partitioning of the amine salt into the aqueous layer. Vent the funnel periodically to release any pressure buildup.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash (steps 2-4) two more times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified acid.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, determine a suitable solvent or solvent system in which the crude acid is sparingly soluble at room temperature but highly soluble when hot.[3][5] Common solvents for carboxylic acids include ethanol, water, or mixtures thereof.
-
Dissolution: Place the crude acid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine a solvent system (eluent) that provides good separation between the resolved acid and the residual amine. A common starting point for carboxylic acids is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 1%).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude acid in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to push the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure acid.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified resolved acid.
Visualizations
Caption: Workflow for removing residual amine via acid-base extraction.
Caption: Workflow for purification of the resolved acid by recrystallization.
Caption: Workflow for purification of the resolved acid via flash chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. How to Optimize Carboxylic Acid Solvent Systems for Purity? [eureka.patsnap.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of (R)-1-(3-Methoxyphenyl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-(3-Methoxyphenyl)ethanamine. The primary focus is on addressing common side reactions and offering solutions to optimize the synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via reductive amination of 3-methoxyacetophenone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Amine | 1. Incomplete imine formation. 2. Reduction of the starting ketone to an alcohol.[1] 3. Suboptimal reaction conditions (temperature, time). | 1. Ensure anhydrous conditions to favor imine formation. The use of a dehydrating agent like molecular sieves can be beneficial.[1] 2. Use a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) which preferentially reduces the iminium ion over the ketone.[2] 3. Optimize reaction temperature and time. Monitor reaction progress by TLC or GC to determine the optimal endpoint. |
| Presence of a Significant Amount of 1-(3-methoxyphenyl)ethanol | The reducing agent is too reactive and is reducing the ketone starting material. This is common with less selective reagents like sodium borohydride (NaBH₄).[1] | Switch to a more selective and sterically hindered reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2] Alternatively, perform the reaction in a two-step process: first, ensure complete formation of the imine, and then add the reducing agent.[1] |
| Formation of a Higher Molecular Weight Impurity (Secondary Amine) | Over-alkylation of the primary amine product with another molecule of the starting ketone.[1] | Use a molar excess of the ammonia source relative to the 3-methoxyacetophenone. This increases the likelihood of the ketone reacting with ammonia rather than the product amine. Running the reaction under neutral or slightly acidic conditions can also suppress the formation of the secondary amine.[1] |
| Low Enantiomeric Excess (ee) of the (R)-amine | Racemization of the chiral center. This can be caused by harsh reaction conditions, such as high temperatures or the presence of certain catalysts that can facilitate racemization.[3] | Employ milder reaction conditions. If using a catalyst, ensure it is not promoting racemization. Purification by chiral HPLC may be necessary to resolve the enantiomers. |
| Presence of N-formyl Impurity | Incomplete hydrolysis of the N-formyl intermediate when using the Leuckart reaction method.[4] | Ensure complete hydrolysis of the N-formyl intermediate by using appropriate acidic or basic conditions during the work-up. Monitor the completion of the hydrolysis step by TLC or LC-MS. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound via reductive amination?
A1: The most prevalent side reactions include the reduction of the starting material (3-methoxyacetophenone) to the corresponding alcohol (1-(3-methoxyphenyl)ethanol), over-alkylation of the desired primary amine to a secondary amine, and racemization of the chiral center leading to a lower enantiomeric excess of the (R)-product.[1][3]
Q2: Which reducing agent is best suited for this synthesis to minimize side reactions?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent.[2] It is milder and more selective than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), leading to a lower incidence of ketone reduction.[2] While NaBH₃CN is also selective for the iminium ion, it is highly toxic.[2]
Q3: How can I prevent the formation of the secondary amine byproduct?
A3: To minimize the formation of the secondary amine, it is recommended to use a stoichiometric excess of the amine source (e.g., ammonia or an ammonium salt) relative to the 3-methoxyacetophenone.[1] This statistically favors the reaction of the ketone with the primary amine source over the newly formed product amine.
Q4: What reaction conditions are crucial for maintaining high enantiomeric purity?
A4: Maintaining high enantiomeric purity requires careful control of reaction conditions to prevent racemization. This includes using mild temperatures and avoiding harsh acidic or basic conditions that could facilitate the formation of achiral intermediates.[3] The choice of a suitable chiral catalyst or auxiliary is also critical in asymmetric synthesis routes.
Q5: How can I monitor the progress of the reaction and the formation of side products?
A5: The reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[1] GC and chiral HPLC are particularly useful for quantifying the desired product and identifying and quantifying side products and enantiomeric purity.[5][6]
Data Presentation: Impact of Reducing Agent on Product Distribution
The following table summarizes the expected qualitative and quantitative outcomes when using different reducing agents for the reductive amination of 3-methoxyacetophenone. The values are representative and aim to illustrate the general trends.
| Reducing Agent | Desired Product Yield (%) | 1-(3-methoxyphenyl)ethanol (%) | Secondary Amine (%) | Notes |
| Sodium Borohydride (NaBH₄) | 40-60 | 30-50 | <5 | High reactivity leads to significant reduction of the starting ketone.[1] Best used in a two-step process. |
| Sodium Cyanoborohydride (NaBH₃CN) | 70-85 | <10 | <5 | Good selectivity for the iminium ion, but highly toxic.[2] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 80-95 | <5 | <5 | Mild and highly selective, making it a safer and often more effective choice for one-pot reactions.[2] |
| Leuckart Reaction (HCONH₂/HCOOH) | 60-75 | <5 | <10 | High temperatures are required, and an N-formyl intermediate must be hydrolyzed.[7][8] |
Experimental Protocols
Key Experiment: Asymmetric Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline for the asymmetric reductive amination of 3-methoxyacetophenone.
Materials:
-
3-methoxyacetophenone
-
Ammonium acetate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxyacetophenone (1.0 equiv.) and ammonium acetate (1.5 equiv.).
-
Add anhydrous 1,2-dichloroethane (DCE) to achieve a suitable concentration (e.g., 0.5 M).
-
Add glacial acetic acid (1.1 equiv.) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equiv.) in anhydrous DCE.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC. The reaction is typically complete within 12-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. L16324.03 [thermofisher.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Strategies for Efficient Chiral Resolution
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common challenges encountered during chiral resolution experiments.
Section 1: Troubleshooting Chromatographic Methods (HPLC/SFC)
This section addresses common issues encountered during chiral separations using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor or no enantiomeric resolution in chiral HPLC/SFC?
A: Poor resolution (Resolution, Rs < 1.5) is typically due to a suboptimal selection of the Chiral Stationary Phase (CSP) or mobile phase composition.[1][2] The interaction between the analyte and the CSP is highly specific, and a systematic screening approach is often necessary to find the best combination.[3] Other factors include incorrect temperature, improper flow rate, or a degraded column.[2]
Q2: How does temperature affect chiral separations?
A: Temperature has a complex effect on chiral recognition.[1] Generally, lower temperatures enhance the stability of transient diastereomeric complexes formed between the analyte and the CSP, often leading to increased selectivity and better resolution.[1][4] However, higher temperatures can improve peak shape and reduce analysis time. The optimal temperature is compound-dependent and should be determined empirically.[1]
Q3: My peaks are tailing or showing poor symmetry. What can I do?
A: Peak tailing can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.[2] Try reducing the sample concentration or injection volume.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can improve peak shape.[1][5] For acidic compounds, adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) is often effective.[1][6]
-
Column Contamination/Degradation: A contaminated or old column can lead to poor performance.[7] Follow the manufacturer's instructions for column washing. If performance does not improve, the column may need replacement.[7]
Q4: My system backpressure is suddenly very high. What is the cause?
A: A sudden increase in pressure is often due to a blockage. This can be caused by precipitated sample or buffer in the tubing or on the column inlet frit.[7] Reversing the column (if permitted by the manufacturer) and flushing with a strong solvent can sometimes dislodge the blockage.[7] Always ensure your sample is fully dissolved in the mobile phase and that all buffers are filtered and compatible with the organic modifier to prevent precipitation.
Troubleshooting Guide: Poor Peak Resolution
If you are experiencing poor resolution (Rs < 1.5), follow this systematic approach to diagnose and solve the issue.
Caption: A troubleshooting workflow for poor peak resolution in chiral chromatography.
Section 2: Troubleshooting Crystallization-Based Resolution
This section focuses on resolving issues related to diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
Q1: I've mixed my racemate and resolving agent, but no crystals are forming, or the product is oiling out. What should I do?
A: This is a common issue often related to the solvent system and supersaturation.[8]
-
Inappropriate Solvent: The chosen solvent may be too good, preventing precipitation, or too poor, causing the salt to crash out as an oil.[8] An ideal solvent provides a significant solubility difference between the two diastereomeric salts.[8]
-
Solution: Perform a solvent screen with a range of polarities. Using a mixture of a "good" solvent and a "poor" anti-solvent can often induce controlled crystallization.[8]
-
Supersaturation: Crystallization requires a supersaturated solution. If the solution is too dilute, you can slowly evaporate the solvent or gradually add an anti-solvent.[8] If it's too concentrated, it may "oil out." In this case, add a small amount of the "good" solvent and heat gently to dissolve the oil, then cool slowly.[8]
Q2: The yield of my desired diastereomer is very low (<50%). How can I improve it?
A: Low yield can stem from several factors. The theoretical maximum yield for a classical resolution is 50%, as you are separating one of two enantiomers. To improve your isolated yield:
-
Optimize Stoichiometry: While a 1:1 ratio of racemate to resolving agent is common, sometimes using a substoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the purity and crystallization of the desired salt.[8]
-
Control Cooling Rate: A slow, controlled cooling profile allows for more complete crystal growth and can improve yield.[8]
-
Check Final Temperature: Lowering the final crystallization temperature decreases the salt's solubility, which can increase the amount of crystallized product.[8]
Q3: The enantiomeric excess (ee) of my recovered enantiomer is low. How can I increase it?
A: Low enantiomeric excess indicates that the undesired diastereomer is co-precipitating.
-
Recrystallization: The most straightforward solution is to recrystallize the diastereomeric salt. This process will further purify the less soluble salt, leading to a higher ee in the final product.
-
Solvent Choice: The solvent has a major impact on the solubility difference between the diastereomers. A different solvent may provide better selectivity, leading to purer crystals in the first crop.[8]
-
Dynamic Kinetic Resolution (DKR): If the stereocenter is labile, consider a dynamic kinetic resolution. In this process, the unwanted enantiomer is racemized in solution as the desired one crystallizes, theoretically allowing for a yield of >50% with high ee.[9][10]
Caption: A troubleshooting workflow for issues in diastereomeric salt crystallization.
Section 3: Experimental Protocols
Protocol 1: General Workflow for Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a robust chiral HPLC method.[11]
-
Information Gathering: Collect information about the analyte, including its structure, functional groups, pKa, and solubility.
-
CSP & Mode Screening:
-
Select a set of diverse Chiral Stationary Phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose, amylose), which have broad applicability.[11]
-
Screen the selected columns in multiple mobile phase modes: Normal Phase (e.g., Hexane/Isopropanol), Reversed-Phase (e.g., Acetonitrile/Water with buffer), and Polar Organic Mode (e.g., Acetonitrile/Methanol).[12][11]
-
For ionizable compounds, add appropriate modifiers (e.g., 0.1% DEA for bases, 0.1% TFA for acids) to the mobile phase.[5][6]
-
-
Initial Optimization:
-
From the screening results, select the CSP and mobile phase combination that shows the best initial separation (even if not baseline-resolved).
-
Mobile Phase Composition: Fine-tune the ratio of the organic modifier in 5-10% increments to optimize retention and resolution.[1]
-
Temperature: Evaluate the effect of temperature, testing at a range (e.g., 15°C, 25°C, 40°C) to find the optimal balance between selectivity and peak shape.[2]
-
Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column) to maximize interaction time with the CSP.[11]
-
-
Validation: Once optimal conditions are found, validate the method for robustness, linearity, accuracy, and precision as required by your application.
Protocol 2: General Procedure for Diastereomeric Salt Resolution
This protocol provides a general procedure for resolving a racemic amine using a chiral acid resolving agent.
-
Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetone) with gentle heating.
-
In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid, 0.5-1.0 equivalents) in the minimum amount of the same warm solvent.[8][13]
-
Slowly add the resolving agent solution to the racemic amine solution while stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal of the desired product can induce crystallization.[14]
-
Once crystal formation begins, continue to cool the mixture slowly, potentially placing it in a refrigerator or ice bath to maximize yield.
-
-
Isolation & Purification:
-
Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor.[14]
-
If the diastereomeric or enantiomeric purity is insufficient, perform a recrystallization from a suitable solvent.
-
-
Liberation of the Free Enantiomer:
-
Suspend the purified diastereomeric salt in a biphasic system (e.g., water and an organic solvent like dichloromethane).[8]
-
Add a base (e.g., 1M NaOH) to neutralize the chiral acid and liberate the free amine into the organic layer.[8]
-
Separate the layers, wash the organic layer, dry it (e.g., over Na₂SO₄), and evaporate the solvent to obtain the resolved enantiomer.
-
Analyze the enantiomeric excess (ee) using chiral HPLC or another suitable method.
-
Section 4: Data & Reference Tables
Table 1: Comparison of Common Chiral Resolution Techniques
This table summarizes the key characteristics of different chiral resolution methods.
| Feature | Diastereomeric Crystallization | Preparative HPLC/SFC | Enzymatic Kinetic Resolution |
| Principle | Forms diastereomers with different physical properties (solubility).[15] | Differential interaction with a Chiral Stationary Phase (CSP).[11] | Stereoselective enzymatic reaction with one enantiomer.[] |
| Max. Yield | 50% (unless DKR is possible)[17] | ~100% (high recovery possible)[11] | 50% (for both substrate and product)[10] |
| Scalability | High (well-suited for industrial scale)[18] | Moderate to High (SFC is highly scalable)[19] | Moderate (can be limited by enzyme cost/stability) |
| Development Time | Can be lengthy (requires screening of resolving agents and solvents)[8] | Fast (screening can be automated)[3] | Moderate (requires screening of enzymes and conditions) |
| Key Advantage | Cost-effective for large scales.[18] | Broad applicability and high purity achievable.[20] | High selectivity and mild reaction conditions.[] |
| Key Disadvantage | Limited to compounds that form salts; trial-and-error process.[8][21] | Higher solvent consumption and capital cost.[22] | Limited to 50% yield; enzyme may not be available for all substrates.[10] |
Table 2: Common Mobile Phase Modifiers in Chiral HPLC/SFC
This table provides guidance on selecting additives to improve peak shape and selectivity.
| Analyte Type | Modifier | Typical Concentration | Purpose |
| Basic Compounds | Diethylamine (DEA), Ethanolamine, Butylamine | 0.1% - 0.5% | Reduces peak tailing by masking active sites on the stationary phase.[5] |
| Acidic Compounds | Trifluoroacetic Acid (TFA), Formic Acid, Acetic Acid | 0.1% - 0.5% | Suppresses ionization of the analyte to improve retention and peak shape.[6][23] |
| Reversed-Phase | Phosphate, Acetate, or Formate Buffers | 10-20 mM | Controls mobile phase pH to ensure consistent analyte ionization state.[1] |
| SFC | Water, Methanol | Small % in co-solvent | Increases mobile phase polarity and can modify analyte/CSP interactions.[24] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chiraltech.com [chiraltech.com]
- 8. benchchem.com [benchchem.com]
- 9. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 10. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. pharmtech.com [pharmtech.com]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 22. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Recovery and Recycling of the Unwanted Enantiomer
Welcome to the technical support center for the recovery and recycling of unwanted enantiomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery and recycling of an unwanted enantiomer important in drug development?
A1: In the pharmaceutical industry, it is crucial to develop single-enantiomer drugs because enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties.[1][2][3] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause adverse effects.[2][4] Conventional synthesis of chiral molecules often results in a racemic mixture (a 50:50 mixture of both enantiomers).[3][5] Separating these mixtures, a process known as resolution, can be costly and inherently limits the yield of the desired enantiomer to a maximum of 50%.[6][7] By recovering the "unwanted" enantiomer and recycling it back into the desired form, typically through racemization, the overall process yield can theoretically approach 100%, making the process more economical and sustainable.[7][8]
Q2: What are the primary methods for recovering and recycling an unwanted enantiomer?
A2: The core strategy involves two main steps: resolution of the racemic mixture followed by racemization of the unwanted enantiomer. Key methods include:
-
Crystallization-Based Methods: This is a widely used industrial technique. It involves forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different physical properties.[5][7][9] The unwanted enantiomer can then be isolated and racemized.
-
Chromatographic Resolution: Chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), uses a chiral stationary phase to separate enantiomers.[7][10] This method is effective for both analytical and preparative scales.
-
Enzymatic Resolution: Enzymes often exhibit high enantioselectivity and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[7]
-
Racemization: This process converts the unwanted enantiomer back into the racemic mixture, which can then be subjected to another round of resolution.[6][7] This is a critical step for improving the overall yield.
Q3: What is "Dynamic Kinetic Resolution" (DKR)?
A3: Dynamic Kinetic Resolution (DKR) is a powerful technique that combines the resolution of a racemic mixture with in-situ racemization of the unwanted enantiomer.[7] In an ideal DKR process, the racemization occurs concurrently with the resolution, allowing for the continuous conversion of the unwanted enantiomer into the desired one. This can theoretically lead to a 100% yield of the desired enantiomer in a single step, significantly improving process efficiency.[7]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Enantiomer After Resolution
| Possible Cause | Troubleshooting Step |
| Incomplete Resolution | Optimize the resolution conditions. For crystallization, screen different resolving agents and solvents to find a combination that gives well-formed crystals and a significant difference in solubility between the diastereomeric salts. For chromatography, optimize the mobile phase, flow rate, and temperature. |
| Loss of Material During Separation | For crystallization, ensure complete transfer of solids and minimize dissolution during washing. For chromatography, check for leaks in the system and ensure proper collection of fractions. |
| Decomposition of the Compound | Analyze the stability of your compound under the resolution conditions. If degradation is observed, consider milder conditions or a different resolution technique. |
| No Recycling of the Unwanted Enantiomer | Implement a racemization and recycling protocol for the unwanted enantiomer to increase the overall yield beyond the theoretical 50% of a single resolution step.[7][9] |
Issue 2: Inefficient Racemization of the Unwanted Enantiomer
| Possible Cause | Troubleshooting Step |
| Unsuitable Racemization Conditions | The choice of racemization method (e.g., heat, base, acid, or metal catalyst) is highly dependent on the substrate.[6][7] Screen different conditions to find the most effective method for your compound. For example, compounds with an acidic proton at the chiral center may be racemized under basic conditions.[8] |
| Catalyst Inactivity | If using a catalyst, ensure it is active and not poisoned by impurities. Consider using a fresh batch of catalyst or purifying the substrate before racemization. |
| Decomposition Under Racemization Conditions | Monitor for the formation of byproducts. If decomposition occurs, explore milder racemization conditions, such as lower temperatures or a weaker base/acid. |
| Incomplete Reaction | Increase the reaction time or temperature, or increase the amount of catalyst. Monitor the reaction progress by chiral analysis to determine the optimal endpoint. |
Issue 3: Difficulty in Separating Diastereomeric Salts by Crystallization
| Possible Cause | Troubleshooting Step |
| Similar Solubilities of Diastereomers | Screen a variety of chiral resolving agents and solvents. The difference in solubility is highly dependent on the specific combination of the enantiomers, resolving agent, and solvent.[5][9] |
| Oil Formation Instead of Crystallization | Try different solvent systems, lower the concentration, or cool the solution more slowly to promote crystal growth over oiling out. Seeding with a small crystal of the desired diastereomer can also be effective. |
| Poor Crystal Quality | Optimize crystallization conditions such as temperature, cooling rate, and agitation to obtain well-defined crystals that are easy to filter and wash. |
Experimental Protocols
Protocol 1: Classical Resolution of a Racemic Amine using a Chiral Acid
This protocol describes a general procedure for the resolution of a racemic amine using a chiral acid like (+)-tartaric acid to form diastereomeric salts.
Materials:
-
Racemic amine
-
Chiral acid (e.g., (+)-tartaric acid)
-
Suitable solvent (e.g., methanol, ethanol, isopropanol/water mixture)
-
Base (e.g., NaOH or KOH solution)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral acid in the same solvent. Slowly add the acid solution to the amine solution with stirring.
-
Crystallization: Allow the solution to stand at room temperature or cool it to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
-
Isolation of the Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the crystalline salt in water and add a base (e.g., 1M NaOH) until the pH is basic. Extract the free amine with an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring the specific rotation.
Protocol 2: Racemization of an Unwanted Amine Enantiomer via Imine Formation
This protocol provides a method for racemizing a chiral amine that cannot be directly racemized by simple heating or base treatment.[8][11]
Materials:
-
Unwanted amine enantiomer
-
Chlorinating agent (e.g., trichloroisocyanuric acid - TCCA)
-
Solvent (e.g., dichloromethane)
-
Reducing agent (e.g., sodium borohydride)
-
Acid (e.g., HCl) and Base (e.g., NaOH) for workup
Procedure:
-
N-Chlorination: Dissolve the unwanted amine enantiomer in a suitable solvent. Add the chlorinating agent portion-wise at a controlled temperature (e.g., 0 °C).
-
Elimination to Imine: The resulting N-chloroamine intermediate will spontaneously eliminate HCl to form the non-chiral imine. This step may be facilitated by gentle warming.
-
Reduction to Racemic Amine: Reduce the imine back to the amine using a suitable reducing agent like sodium borohydride. This will yield the racemic amine.
-
Workup and Purification: Quench the reaction carefully, and then perform an acidic and basic workup to isolate the racemic amine. Purify the product by crystallization or chromatography.
-
Recycling: The recovered racemic amine can be reintroduced into the resolution process.
Quantitative Data Summary
| Compound | Resolution/Recycling Method | Desired Enantiomer Yield | Enantiomeric Excess (ee) | Reference |
| (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Resolution with d-(-)-tartaric acid and racemization of the (R)-enantiomer | 81% | 96.7% | |
| (S)-Amlodipine | Hollow fiber membrane extraction and crystallization with d-tartaric acid | 48.8% ± 2.4% | 90.7% ± 1.4% | [10] |
| (R)-Amlodipine | Pairwise crystallization-circulating extraction | - | 94.3% | [10] |
| (S)-Amlodipine | Pairwise crystallization-circulating extraction | - | 92.2% | [10] |
| (2R,3E)-2-acetoxy-3-pentenenitrile | Minor enantiomer recycling using a Lewis acid and a biocatalyst | Close to quantitative | Essentially enantiopure |
Visual Workflows
Caption: General workflow for the recovery and recycling of an unwanted enantiomer.
References
- 1. researchgate.net [researchgate.net]
- 2. savemyexams.com [savemyexams.com]
- 3. ardena.com [ardena.com]
- 4. pharmatimes.com [pharmatimes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. WO2015007897A1 - Method of racemisation of undesired enantiomers - Google Patents [patents.google.com]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. rsc.org [rsc.org]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Guide to the Validation of Resolved Acid Purity by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral carboxylic acids is a critical step in ensuring product quality, efficacy, and safety. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and versatile platform for this purpose. This guide provides an objective comparison of the two primary NMR-based methods for validating the purity of resolved acids: the use of Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs).
This comparison is supported by experimental data and detailed methodologies to assist in the selection of the most appropriate technique for a given analytical challenge.
Comparison of NMR Methods for Chiral Acid Purity Validation
The choice between using a Chiral Solvating Agent or a Chiral Derivatizing Agent depends on several factors, including the nature of the analyte, the required level of accuracy and precision, sample throughput, and the potential for racemization. The following table summarizes the key performance characteristics of each method.
| Feature | Chiral Solvating Agents (CSAs) | Chiral Derivatizing Agents (CDAs) |
| Principle | Formation of transient, non-covalent diastereomeric complexes in solution.[1] | Covalent reaction to form stable diastereomers. |
| Sample Preparation | Simple mixing of the chiral acid and CSA in an NMR tube. | Chemical reaction required, followed by optional purification. |
| Analysis Time | Rapid; typically 5-15 minutes per sample. | Longer due to reaction time; 1-12 hours for derivatization. |
| Sample Throughput | High; suitable for rapid screening. | Lower; less amenable to high-throughput screening. |
| Potential for Racemization | Low, as no covalent bonds are formed at the stereocenter. | Possible if the reaction conditions are harsh. |
| Accuracy | Good; errors can be within ±1% for enantiomeric excess (ee) determination.[2] | High; can provide very accurate ee values. |
| Precision | Good; reproducibility of ±0.5% or better has been reported for similar NMR methods.[3] | Excellent; high reproducibility. |
| Limit of Detection (LOD) | Generally lower sensitivity compared to CDAs. | Can be more sensitive, especially with fluorine-containing CDAs (¹⁹F NMR). |
| Limit of Quantification (LOQ) | Dependent on the analyte, CSA, and magnetic field strength. | Generally lower than CSAs, allowing for the detection of trace enantiomeric impurities. |
| Typical Agents for Acids | Quinine, (S)-(-)-1-(1-Naphthyl)ethylamine, Diphenylprolinol derivatives.[4] | (-)-Menthyloxyacetic acid, Mosher's acid (MTPA), (S)-(-)-α-Methylbenzylamine.[5] |
| Advantages | - Non-destructive- Rapid analysis- Simple sample preparation | - Large chemical shift differences (Δδ) often observed- High accuracy and precision- Stable diastereomers formed |
| Disadvantages | - Smaller Δδ values can lead to signal overlap- Equilibrium-based, can be concentration and temperature dependent | - Derivatization reaction may not go to completion- Potential for kinetic resolution- Sample is chemically altered |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the validation of resolved acid purity using both Chiral Solvating Agents and Chiral Derivatizing Agents.
Method 1: Chiral Solvating Agent (CSA)
This protocol describes the use of a chiral solvating agent, such as (R)-(-)-1-(1-Naphthyl)ethylamine, for the determination of the enantiomeric purity of a resolved chiral carboxylic acid.
Materials:
-
Resolved chiral carboxylic acid sample
-
Chiral Solvating Agent (e.g., (R)-(-)-1-(1-Naphthyl)ethylamine)
-
Deuterated solvent (e.g., CDCl₃, Benzene-d₆)
-
NMR tubes (5 mm)
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the resolved chiral carboxylic acid into a clean, dry vial.
-
Dissolve the acid in approximately 0.6 mL of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a preliminary ¹H NMR spectrum of the acid alone.
-
-
Addition of CSA:
-
To the NMR tube containing the acid solution, add the Chiral Solvating Agent. A good starting point is a 1:1 molar ratio of CSA to the chiral acid. The optimal ratio may need to be determined empirically.[6]
-
Cap the NMR tube and mix the contents thoroughly using a vortex mixer for about 30 seconds to ensure the formation of the diastereomeric complexes.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration is recommended).[7]
-
Use a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being integrated, to ensure accurate quantification.
-
-
Data Analysis:
-
Identify a well-resolved signal (or set of signals) corresponding to a proton in the chiral acid that has been split into two distinct peaks for the two enantiomers. Protons close to the carboxylic acid group are most likely to show the largest chemical shift non-equivalence (ΔΔδ).
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer)] x 100
-
Method 2: Chiral Derivatizing Agent (CDA)
This protocol outlines the use of a chiral derivatizing agent, such as (S)-(-)-α-Methylbenzylamine, to form diastereomeric amides with a resolved chiral carboxylic acid for NMR analysis.
Materials:
-
Resolved chiral carboxylic acid sample
-
Chiral Derivatizing Agent (e.g., (S)-(-)-α-Methylbenzylamine)
-
Coupling agent (e.g., DCC, EDC)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes (5 mm)
-
Standard laboratory glassware for chemical synthesis
Procedure:
-
Derivatization Reaction:
-
In a clean, dry round-bottom flask, dissolve the resolved chiral carboxylic acid (1.0 equivalent) in the anhydrous solvent.
-
Add the chiral derivatizing agent, (S)-(-)-α-Methylbenzylamine (1.0 equivalent).
-
Add the coupling agent (e.g., DCC, 1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Wash the filtrate with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted starting materials.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
If necessary, purify the resulting diastereomeric amides by flash column chromatography.
-
-
NMR Sample Preparation:
-
Dissolve 10-20 mg of the purified diastereomeric amide mixture in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Use a sufficient number of scans and an appropriate relaxation delay for accurate integration.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to a specific proton in the newly formed diastereomeric amides. Protons on the chiral acid moiety or the CDA moiety close to the amide linkage are likely to show good separation.
-
Integrate the areas of these two signals.
-
Calculate the diastereomeric excess (d.e.), which corresponds to the enantiomeric excess (ee) of the original acid, using the formula: d.e. (%) = [(Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer)] x 100
-
Workflow Visualizations
The following diagrams illustrate the experimental workflows for validating resolved acid purity by NMR using Chiral Solvating Agents and Chiral Derivatizing Agents.
Caption: Workflow for Purity Validation using a Chiral Solvating Agent (CSA).
References
- 1. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. drpress.org [drpress.org]
- 6. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
(R)-1-(3-Methoxyphenyl)ethanamine vs (S)-1-(3-Methoxyphenyl)ethanamine in chiral resolution
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture of 1-(3-methoxyphenyl)ethanamine is a critical step in the synthesis of various chiral compounds, including active pharmaceutical ingredients. The differential pharmacological and toxicological profiles of the (R) and (S) enantiomers necessitate their separation to ensure therapeutic efficacy and safety. This guide provides an objective comparison of the performance of different chiral resolving agents for the separation of (R)- and (S)-1-(3-methoxyphenyl)ethanamine, supported by experimental data and detailed protocols.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The most common and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts. This process involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting diastereomeric salts—(R)-amine-(R)-acid and (S)-amine-(R)-acid—possess different physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes preferentially from the solution, and the desired enantiomer of the amine can then be liberated by treatment with a base.
Performance Comparison of Chiral Resolving Agents
The selection of an appropriate resolving agent is crucial for an efficient and high-yielding resolution process. Here, we compare the performance of mandelic acid and tartaric acid derivatives in the resolution of 1-(3-methoxyphenyl)ethanamine and a structurally similar amine.
| Resolving Agent | Racemic Amine | Solvent | Yield of Diastereomeric Salt | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) of Amine | Reference |
| (R)-Mandelic Acid | (±)-1-(3-Methoxyphenyl)ethanamine | Methanol (1st crystallization), 2-Propanol (recrystallization) | 70% (1st crop), 97% (after recrystallization) | 99% d.e. (1st crop), 100% d.e. (after recrystallization) | [1] |
| (R,R)-Di-p-toluoyl-tartaric acid | (±)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine | Not specified | High | >99% e.e. | [2] |
| (R,R)-4-Chlorotartranilic acid | (±)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine | Water | High | >99% e.e. | [2] |
*Note: Data for tartaric acid derivatives is for a structurally analogous compound, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, as direct comparative data for 1-(3-methoxyphenyl)ethanamine was not available in the searched literature. This data provides a strong indication of the potential efficacy of these resolving agents for the target compound.
Experimental Protocols
Resolution of (±)-1-(3-Methoxyphenyl)ethanamine with (R)-Mandelic Acid[1]
1. Formation of Diastereomeric Salts:
-
A solution of (R)-mandelic acid in methanol is added to a solution of racemic 1-(3-methoxyphenyl)ethanamine in methanol.
-
The mixture is allowed to stand at room temperature, leading to the precipitation of the less soluble diastereomeric salt, (R)-1-(3-methoxyphenyl)ethanaminium (R)-mandelate.
2. Isolation and Purification of the Diastereomeric Salt:
-
The precipitated salt is collected by filtration and washed with a small amount of cold methanol.
-
The initial diastereomeric salt is obtained in approximately 70% yield with a diastereomeric excess of 99%.[1]
-
For further purification, the salt is recrystallized from 2-propanol to yield the pure (R)-1-(3-methoxyphenyl)ethanaminium (R)-mandelate salt in 97% yield and 100% diastereomeric excess.[1]
3. Liberation of the (R)-Enantiomer:
-
The purified diastereomeric salt is treated with an aqueous solution of a base (e.g., sodium hydroxide) to neutralize the mandelic acid and liberate the free (R)-1-(3-methoxyphenyl)ethanamine.
-
The free amine is then extracted with an organic solvent (e.g., dichloromethane), and the solvent is evaporated to yield the enantiomerically pure (R)-amine.
General Protocol for Resolution with Tartaric Acid Derivatives
This protocol is adapted from the resolution of a structurally similar amine and can be optimized for 1-(3-methoxyphenyl)ethanamine.[2][3]
1. Formation of Diastereomeric Salts:
-
Dissolve racemic 1-(3-methoxyphenyl)ethanamine in a suitable solvent (e.g., water, methanol, ethanol).
-
Add a solution of the chosen enantiomerically pure tartaric acid derivative (e.g., (R,R)-di-p-toluoyl-tartaric acid or (R,R)-4-chlorotartranilic acid) in the same solvent. The molar ratio of amine to resolving agent may need to be optimized.
-
Stir the mixture, possibly with gentle heating, to ensure complete salt formation.
2. Crystallization and Isolation:
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
3. Liberation of the Enantiomer:
-
Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., sodium hydroxide or sodium carbonate).
-
Stir the mixture until the salt completely dissolves and the free amine partitions into the organic layer.
-
Separate the organic layer, wash it with water, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent to obtain the enantiomerically enriched amine.
Workflow and Pathway Diagrams
Caption: Workflow for the chiral resolution of 1-(3-methoxyphenyl)ethanamine.
References
A Researcher's Guide to the Classical Resolution of Racemic Amines: A Comparative Analysis of Common Resolving Agents
For researchers, scientists, and drug development professionals, the separation of enantiomers from a racemic mixture is a critical and often indispensable step in the synthesis of stereochemically pure compounds. Classical resolution via diastereomeric salt formation remains a robust, scalable, and widely practiced method. This guide provides an objective comparison of the effectiveness of common chiral resolving agents for racemic amines, supported by experimental data, detailed protocols, and process visualizations.
The selection of an appropriate chiral resolving agent is frequently empirical, with the success of a resolution depending heavily on the specific combination of the racemic amine, the resolving agent, the solvent, and the crystallization conditions. The ideal agent forms diastereomeric salts with a significant difference in solubility, which allows for efficient separation through fractional crystallization, leading to a high yield and high enantiomeric excess (ee) of the desired enantiomer.
This guide focuses on a comparative analysis of three widely used classes of acidic resolving agents: tartaric acid and its derivatives, mandelic acid and its derivatives, and camphorsulfonic acid.
Comparative Performance of Resolving Agents
The efficacy of a resolving agent is best assessed by comparing the yield and enantiomeric excess (% ee) of the resolved amine. The following table summarizes performance data for the resolution of the model compound, racemic 1-phenylethylamine, using different resolving agents. It is crucial to note that the experimental conditions (solvent, temperature, stoichiometry, and crystallization time) vary between these examples and significantly impact the outcome.
| Racemic Amine | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (±)-1-Phenylethylamine | (+)-Tartaric Acid | Methanol | 55.0% | 69.0% | Lab Report Data |
| (±)-1-Phenylethylamine | D(-)-Mandelic Acid | Water/Toluene | 75-80% | >95% | [1] |
| (±)-1-Phenylethylamine | D-(-)-O-Acetylmandelic Acid* | Toluene | >90% | 99.0% | [2] |
| (±)-trans-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic Acid | Dichloromethane | 25% | 98% | N/A |
| Racemic Diethanolamine Derivative | (-)-Camphor-10-sulfonic Acid | N/A | 70% | ≥99% | N/A |
Note: This process involves enzymatic kinetic resolution with an acyl donor, not direct diastereomeric salt crystallization.
Key Observations:
-
Mandelic acid and its derivatives often provide high enantiomeric excess (>95%) for the resolution of 1-phenylethylamine.[1][2]
-
Tartaric acid is a readily available and cost-effective option, though it may require more optimization to achieve very high enantiomeric excess in a single crystallization.[3]
-
Camphorsulfonic acid is a strong acid that is effective for resolving a variety of amines, often yielding high enantiomeric purities, as demonstrated with other amine substrates.
Visualizing the Resolution Workflow
The process of chiral resolution by diastereomeric salt formation follows a logical sequence of steps, from the initial reaction to the isolation of the pure enantiomer.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocols
Reproducibility is key in chemical research. Below are detailed, generalized protocols for the resolution of a racemic amine using tartaric acid and mandelic acid. These should be adapted based on the specific properties of the amine and the chosen solvent.
Protocol 1: Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid
This protocol is based on a common undergraduate organic chemistry experiment.[3]
-
Materials:
-
(±)-1-Phenylethylamine
-
(2R,3R)-(+)-Tartaric Acid
-
Methanol
-
50% aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (Erlenmeyer flask, Büchner funnel, separatory funnel, round-bottom flask)
-
Hotplate, rotary evaporator
-
-
Methodology:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 6.25 g of (+)-tartaric acid in 100 mL of methanol. Gentle heating on a hotplate may be required to achieve full dissolution.[4]
-
To the warm solution, slowly add 5.0 g of (±)-1-phenylethylamine. Caution: The acid-base reaction is exothermic; rapid addition can cause the methanol to boil over.[4]
-
Once the addition is complete, gently boil the solution for approximately 15 minutes.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Seal the flask and let it stand undisturbed to allow for the crystallization of the less soluble diastereomeric salt, the (-)-amine-(+)-tartrate complex. This may take several hours to overnight.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the prism-shaped crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals and record the yield.
-
-
Liberation of the Free Amine:
-
Dissolve the collected crystalline salt in approximately 50 mL of water.
-
Transfer the solution to a separatory funnel. Add ~4.5 mL of 50% aqueous NaOH to make the solution strongly basic (confirm with pH paper). This neutralizes the tartaric acid and liberates the free amine.[3]
-
Extract the liberated (-)-1-phenylethylamine using diethyl ether (e.g., 2 x 30 mL portions).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
-
Final Product Isolation:
-
Decant the dried ether solution into a pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator to yield the resolved (S)-(-)-1-phenylethylamine as an oil.
-
-
Analysis:
-
Calculate the final yield.
-
Determine the enantiomeric excess by measuring the specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer.
-
-
Protocol 2: Resolution of (±)-1-Phenylethylamine with D(-)-Mandelic Acid
This generalized protocol is adapted from a patented industrial process.[1]
-
Materials:
-
(±)-1-Phenylethylamine
-
D(-)-Mandelic Acid
-
Water
-
Toluene
-
Sodium Hydroxide (NaOH)
-
Standard laboratory glassware
-
-
Methodology:
-
Diastereomeric Salt Formation and Crystallization:
-
Add the racemic D,L-alpha-phenethylamine to a solution of water and an acid (to form a water-soluble salt with the L(-) enantiomer).
-
Add D(-)-mandelic acid as the resolving agent.
-
The D(+)-alpha-phenethylamine mandelate salt, being less soluble, will preferentially crystallize out of the solution.
-
-
Isolation of the Diastereomeric Salt:
-
Isolate the crystallized salt by filtration.
-
Wash the salt with water to remove impurities and the more soluble L(-)-amine salt.
-
-
Liberation of the Free Amine:
-
Break the isolated mandelate salt by adding a base such as sodium hydroxide.
-
Extract the liberated D(+)-phenylethylamine with an organic solvent like toluene.
-
-
Final Product Isolation:
-
Purify the D(+)-phenylethylamine by vacuum distillation to obtain the final product.
-
-
Analysis:
-
Determine the overall yield and measure the enantiomeric purity using appropriate analytical techniques such as chiral chromatography or polarimetry.
-
-
Logical Pathway for Agent and Condition Selection
The process of selecting a resolving agent and optimizing conditions is often iterative. The following diagram outlines a logical approach to this experimental design challenge.
References
- 1. Comparison of different chiral selectors for the enantiomeric determination of amphetamine-type substances in human urine by solid-phase extraction followed by capillary electrophoresis-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
A Comparative Analysis of Mandelic Acid and Tartaric Acid as Chiral Resolving Agents
For researchers, scientists, and professionals in drug development, the separation of enantiomers is a pivotal step in synthesizing stereochemically pure compounds.[1] The most prevalent method for this chiral resolution is the formation of diastereomeric salts, a technique that relies on the selection of an effective chiral resolving agent.[2][3] This guide provides an objective, data-driven comparison between two widely used resolving agents: mandelic acid and tartaric acid.
The fundamental principle involves reacting a racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral acid.[2] This reaction creates two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, allowing for their separation through fractional crystallization.[2][4] The less soluble diastereomer crystallizes preferentially and can be isolated, after which the pure enantiomer is liberated, typically by treatment with a base or acid.[2][4][5] The success of this technique is highly dependent on the choice of resolving agent and solvent system.[2][3]
Performance Comparison
The efficacy of a resolving agent is measured by key indicators such as the yield of the diastereomeric salt and the enantiomeric excess (e.e.) of the desired product after liberation.[2] While direct, side-by-side comparisons under identical conditions are limited in the literature, the following table summarizes representative data for the resolution of racemic 1-phenylethylamine, a common model substrate.[2]
Both mandelic and tartaric acid are highly effective resolving agents for a variety of amines.[3] Mandelic acid, with its aromatic ring, can participate in various non-covalent interactions, facilitating the formation of crystalline salts.[3] Tartaric acid is readily available, cost-effective, and its derivatives can offer enhanced chiral recognition.[1] The choice between them is highly substrate-dependent, and preliminary screening with both agents is often the most prudent approach to find the optimal conditions for a specific resolution.[3]
| Resolving Agent | Racemic Amine | Solvent(s) | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) | Reference |
| (S)-Mandelic Acid | (±)-1-Phenylethylamine | Ethanol | ~85% | >95% | [2] |
| L-(+)-Tartaric Acid | (±)-1-Phenylethylamine | Methanol | ~78% | >97% | [2] |
Experimental Protocols
Protocol 1: Resolution of (±)-1-Phenylethylamine with L-(+)-Tartaric Acid
This widely cited method utilizes L-tartaric acid to resolve racemic 1-phenylethylamine, typically yielding the (S)-amine.[2]
Materials:
-
(±)-1-Phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
50% Sodium hydroxide (NaOH) solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve L-(+)-tartaric acid (e.g., 7.6 g) in methanol (e.g., 100 mL), heating gently if necessary to achieve a clear solution.[2][4] In a separate flask, dissolve an equimolar amount of (±)-1-phenylethylamine (e.g., 6.1 mL) in methanol.[2][4]
-
Mixing: Cautiously and slowly add the amine solution to the tartaric acid solution.[2][4] The reaction is exothermic.[4]
-
Crystallization: Cork the flask and allow the mixture to stand undisturbed at room temperature.[4] The less soluble (S)-1-phenylethylammonium (R,R)-tartrate salt will crystallize.[2] For maximum yield, the solution can be further cooled in an ice bath.[2]
-
Isolation of Diastereomeric Salt: Collect the crystals via vacuum filtration and wash them with a small amount of ice-cold methanol to remove the mother liquor containing the more soluble diastereomer.[2][4]
-
Liberation of Free Amine: Suspend the collected crystals in water (e.g., 20 mL) and add 50% NaOH solution dropwise until the mixture is basic (pH > 10).[2][4] This deprotonates the ammonium salt, liberating the free amine, which may form an oily layer.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated (S)-1-phenylethylamine with an organic solvent like diethyl ether (e.g., three 10 mL portions).[2][4]
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter the solution, and remove the solvent under reduced pressure to yield the resolved (S)-1-phenylethylamine.[2]
-
Analysis: Determine the enantiomeric excess of the product using a suitable technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its optical rotation.[2]
Protocol 2: Resolution of (±)-1-Phenylethylamine with (S)-(-)-Mandelic Acid
This protocol provides a general framework for amine resolution using mandelic acid.[3] The (S)-enantiomer of mandelic acid is typically used to resolve racemic amines.
Materials:
-
(±)-1-Phenylethylamine
-
(S)-(-)-Mandelic acid
-
Ethanol (or other suitable solvent like ethyl acetate)
-
2 M Sodium hydroxide (NaOH) solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve racemic 1-phenylethylamine (1.0 equivalent) in a suitable solvent such as ethanol. In a separate flask, dissolve (S)-mandelic acid (0.5 to 1.0 equivalent) in the same solvent, heating gently if required.[3]
-
Mixing: Slowly add the mandelic acid solution to the amine solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will precipitate. Further cooling in a refrigerator or an ice bath can be used to maximize the yield of crystals.[6]
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove impurities and the more soluble diastereomer.[6]
-
Liberation of Free Amine: Dissolve the purified diastereomeric salt in water. Add a base, such as 2 M NaOH solution, dropwise until the solution is strongly basic (pH > 10) to liberate the free amine.[3]
-
Extraction: Extract the liberated amine using an appropriate organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched amine.[2]
-
Analysis: Determine the enantiomeric excess of the resolved amine using a suitable analytical technique like chiral HPLC or NMR spectroscopy.[3]
References
A Comparative Guide to the Determination of Enantiomeric Excess Using Polarimetry
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical analytical step in asymmetric synthesis, pharmaceutical development, and quality control. The stereochemical composition of a drug can profoundly influence its pharmacological activity and toxicological profile. This guide provides an objective comparison of polarimetry with other common analytical techniques for determining enantiomeric excess, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for specific research needs.
Introduction to Enantiomeric Excess
Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While they possess identical physical properties in an achiral environment, they can exhibit marked differences in biological activity. Enantiomeric excess (% ee) is a measurement of the purity of a chiral sample, indicating the degree to which one enantiomer is present in greater amounts than the other. It is calculated as:
% ee = (|moles of major enantiomer - moles of minor enantiomer|) / (total moles of both enantiomers) x 100%
A racemic mixture, which contains equal amounts of both enantiomers, has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.
Polarimetry
Polarimetry is a traditional and rapid method for measuring enantiomeric excess.[1] It is based on the principle that enantiomers rotate the plane of polarized light by equal amounts but in opposite directions.[2] A dextrorotatory (+) enantiomer rotates light to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise).[3]
Principle: The observed optical rotation (α) of a sample is directly proportional to the concentration of the chiral substance, the path length of the light through the sample, and the specific rotation [α] of the compound, which is a characteristic physical property. For a mixture of enantiomers, the net optical rotation is determined by the enantiomer in excess. The enantiomeric excess, often referred to as optical purity in this context, can be calculated using the following formula:
% ee (Optical Purity) = ([α]observed / [α]max) x 100%
Where:
-
[α]observed is the specific rotation of the mixture.
-
[α]max is the specific rotation of the pure, single enantiomer.
It is important to note that the ideal equivalence between enantiomeric excess and optical purity does not always hold true due to phenomena like the Horeau effect, where the relationship can be non-linear.[4]
Experimental Protocol for Polarimetry
-
Preparation of Standard: Accurately prepare a solution of an enantiomerically pure standard of the compound at a known concentration in a suitable solvent.[1]
-
Instrument Calibration: Calibrate the polarimeter using a cell filled with the pure solvent to set the zero point.[1]
-
Measurement of Standard: Measure the optical rotation of the enantiomerically pure standard to determine its specific rotation ([α]max) under the specific experimental conditions (temperature, wavelength, solvent, concentration).
-
Sample Preparation: Dissolve the sample with unknown enantiomeric excess in the same solvent and at the same concentration as the standard.
-
Sample Measurement: Measure the optical rotation of the sample solution to obtain the observed rotation (αobserved).
-
Calculation: Calculate the specific rotation of the sample ([α]observed) and then determine the enantiomeric excess using the formula above.
Caption: Experimental workflow for ee determination by polarimetry.
Alternative Methods for Enantiomeric Excess Determination
While polarimetry is a straightforward technique, its accuracy can be compromised by the presence of optically active impurities, and it requires knowledge of the specific rotation of the pure enantiomer.[4] For these reasons, other methods are often preferred for their higher accuracy and reliability.
Chiral Chromatography (HPLC & GC)
Chiral chromatography is widely regarded as the gold standard for the determination of enantiomeric excess due to its high accuracy and resolution.[5] This technique physically separates the two enantiomers, allowing for their individual quantification.
Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP). The two enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and resulting in two separate peaks on the chromatogram. The enantiomeric excess is calculated from the integrated areas of these two peaks.
% ee = (|Area1 - Area2|) / (Area1 + Area2) x 100%
High-Performance Liquid Chromatography (HPLC) is versatile and applicable to a wide range of compounds.[5] Gas Chromatography (GC) offers excellent resolution for volatile and thermally stable analytes.[5]
Experimental Protocol for Chiral HPLC
-
Method Development: Select an appropriate chiral stationary phase (e.g., polysaccharide-based columns). Optimize the mobile phase composition to achieve baseline separation of the enantiomers.[1]
-
Standard Preparation: Prepare a solution of a racemic (50:50) standard to determine the retention times of the two enantiomers.
-
Sample Preparation: Prepare a solution of the analyte at a known concentration in the mobile phase.
-
Analysis: Inject the racemic standard, followed by the sample solution, into the HPLC system.[1]
-
Detection: Detect the separated enantiomers using a suitable detector (e.g., UV-Vis).[1]
-
Quantification: Integrate the peak areas of the two enantiomer signals in the sample chromatogram and calculate the % ee.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and non-destructive method for determining enantiomeric excess.[1] It offers rapid analysis times, often under 5 minutes per sample.[6]
Principle: In a standard achiral solvent, enantiomers have identical NMR spectra. To differentiate them, a chiral auxiliary is added to the sample. This can be a chiral solvating agent (CSA) , which forms transient, fast-exchanging diastereomeric complexes, or a chiral derivatizing agent (CDA) , which covalently reacts with the enantiomers to form stable diastereomers. These diastereomers have distinct chemical shifts in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their ratio, and thus the enantiomeric excess, can be determined.[7]
Experimental Protocol for NMR with a Chiral Solvating Agent
-
CSA Selection: Choose a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) that is known to interact with the analyte.[1]
-
Initial Spectrum: Dissolve a known amount of the analyte (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube and acquire a standard ¹H NMR spectrum.[1]
-
CSA Addition: Add the CSA to the NMR tube. The amount may need to be optimized to achieve the best separation of signals.
-
Final Spectrum: Acquire another ¹H NMR spectrum. Monitor for the resolution of a specific proton signal of the analyte into two distinct peaks, representing the two diastereomeric complexes.[1]
-
Quantification: Carefully integrate the two resolved peaks. The ratio of the integrals directly corresponds to the ratio of the enantiomers.[1]
// Nodes Analyte [label="Enantiomeric Mixture\n(R and S)", fillcolor="#F1F3F4", fontcolor="#202124"]; CSA [label="Chiral Solvating\nAgent (CSA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complexes [label="Diastereomeric Complexes\n(R-CSA and S-CSA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR_Spec [label="NMR Spectrometer", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Spectrum [label="Spectrum with\nSeparated Signals", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Integration [label="Signal Integration", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Enantiomeric Ratio\n& % ee", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Analyte -> Complexes; CSA -> Complexes; Complexes -> NMR_Spec; NMR_Spec -> Spectrum; Spectrum -> Integration; Integration -> Result; }
Caption: Logical relationship in ee determination by NMR with a CSA.
Comparison of Methods
The choice of analytical technique for determining enantiomeric excess depends on several factors, including the properties of the analyte, the required accuracy and sensitivity, and available instrumentation.
| Parameter | Polarimetry | Chiral Chromatography (HPLC/GC) | NMR Spectroscopy |
| Principle | Measures rotation of plane-polarized light.[1] | Physical separation of enantiomers on a chiral stationary phase.[2] | Forms diastereomers with a chiral auxiliary, leading to distinct NMR signals.[7] |
| Accuracy | Lower; sensitive to impurities and experimental conditions.[4] | High; considered the "gold standard".[5] Accuracy can be <1% with proper setup, but errors up to 5.2% are possible.[8] | High; accuracy can be within ±10% even in non-expert hands.[6] |
| Precision | Variable | High; can be ±0.5% or better.[8] | High |
| Sensitivity (LOD/LOQ) | Generally lower. Laser-based polarimetry can detect ee below 0.2%.[9] | High; dependent on detector (UV, MS).[1] | Lower than chromatography; requires more sample (typically 5-10 mg).[1] |
| Analysis Time | Fast (minutes).[1] | Slower; can be up to 60 minutes per sample, plus method development time.[6] | Fast (typically < 5 minutes per sample).[6] |
| Sample Requirements | Pure sample, known [α]max.[4] | Small sample size, does not require pure enantiomer standard for ee calculation. | Non-destructive, requires suitable solvent and chiral auxiliary.[1] |
| Advantages | - Rapid and simple- Non-destructive- Low instrument cost | - High accuracy and precision- High sensitivity- Well-established and reliable | - Rapid analysis- Non-destructive- Provides structural information |
| Disadvantages | - Low accuracy if impurities are present- Requires pure enantiomer standard- Non-linear response possible[4] | - Longer analysis times- Method development can be complex- High instrument and column cost | - Lower sensitivity- Requires chiral auxiliary- High instrument cost |
Conclusion
Polarimetry offers a rapid and straightforward method for estimating enantiomeric excess, particularly for screening purposes or for well-characterized compounds free of optically active impurities. However, for the high-accuracy and high-sensitivity applications required in pharmaceutical research and development, chiral chromatography, especially HPLC, remains the benchmark method. NMR spectroscopy provides a valuable, fast, and non-destructive alternative, which is particularly useful for high-throughput screening and for samples that are readily available in milligram quantities.[6] The selection of the optimal technique requires a careful evaluation of the specific analytical needs, sample properties, and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24952C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. experts.umn.edu [experts.umn.edu]
- 8. pdr-separations.com [pdr-separations.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Resolving Agents for Acidic Compounds
In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture of acidic compounds is a critical step to ensure stereochemical purity, efficacy, and safety. Diastereomeric salt resolution stands as a robust and scalable classical method for achieving this separation. This guide provides a comparative overview of common chiral resolving agents for acidic compounds, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting the optimal resolving agent for their specific needs.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The cornerstone of this resolution technique lies in the differential physical properties of diastereomers. A racemic acidic compound, comprising a 50:50 mixture of two enantiomers, is reacted with an enantiomerically pure chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, these diastereomeric salts exhibit different solubilities in a given solvent system. This disparity allows for their separation through fractional crystallization, where the less soluble diastereomer crystallizes out of the solution, leaving the more soluble one in the mother liquor. Subsequent acidification of the separated diastereomeric salts regenerates the enantiomerically enriched or pure acidic compound.
Comparison of Common Chiral Resolving Agents
The choice of a chiral resolving agent is paramount for the success of a resolution. Factors to consider include the chemical nature of the acidic compound, the solvent system, and the cost and availability of the resolving agent. Below is a comparison of commonly employed chiral bases for the resolution of acidic compounds, with a focus on the resolution of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen, and the versatile synthetic intermediate, mandelic acid.
Data Presentation: Performance of Chiral Resolving Agents
Table 1: Chiral Resolution of Racemic Ibuprofen
| Chiral Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (% de) | Enantiomeric Excess of (S)-Ibuprofen (%) | Reference |
| (S)-(-)-α-Phenylethylamine | Aqueous solution | 53 | 40 | 80 (after crystallization) | [1] |
| (S)-(-)-α-Phenylethylamine | Not specified | Not specified | Not specified | 88.14 | [2] |
Table 2: Chiral Resolution of Racemic Mandelic Acid
| Chiral Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of Resolved Acid (%) | Reference |
| (1R,2S)-(-)-Ephedrine | Ethanol | Not specified | >95 | [3] |
| R(+)-α-Methylbenzylamine | Supercritical CO2 | Not specified | 63 | [4] |
Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including stoichiometry, temperature, and the number of recrystallizations.
Key Chiral Resolving Agents for Acidic Compounds
A variety of chiral bases are available for the resolution of acidic compounds. The most common classes include naturally occurring alkaloids and synthetic chiral amines.
-
Cinchona Alkaloids (e.g., Quinine, Quinidine, Cinchonine, Cinchonidine): These readily available and relatively inexpensive alkaloids have been extensively used for the resolution of a wide range of carboxylic acids.[5][6] Their rigid structures often lead to well-defined crystalline diastereomeric salts, facilitating efficient separation.
-
Strychnine and Brucine: These toxic but effective resolving agents are also naturally occurring alkaloids that have historically been used for the resolution of acidic compounds.[5]
-
α-Phenylethylamine (α-Methylbenzylamine): This synthetic chiral amine is one of the most widely used resolving agents for acidic compounds due to its commercial availability in both enantiomeric forms and its effectiveness in resolving a broad spectrum of acids.[1][2][7][8]
-
Ephedrine and Pseudoephedrine: These chiral amino alcohols are also effective resolving agents for certain acidic compounds.[3][9]
Experimental Protocols
A detailed experimental protocol for the resolution of a specific acidic compound is crucial for reproducibility. Below is a representative procedure for the resolution of racemic ibuprofen using (S)-(-)-α-phenylethylamine.
Resolution of Racemic Ibuprofen with (S)-(-)-α-Phenylethylamine
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-Phenylethylamine
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Salt Formation:
-
Dissolve racemic ibuprofen in a suitable solvent, such as aqueous methanol.[1]
-
Add an equimolar or sub-stoichiometric amount of (S)-(-)-α-phenylethylamine to the solution. In some procedures, a base like potassium hydroxide is added to facilitate salt formation.[1]
-
Heat the mixture to ensure complete dissolution and then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, which is the salt of (S)-ibuprofen and (S)-α-phenylethylamine.[8]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, recrystallize the collected salt from a suitable solvent. This step is often crucial for achieving high enantiomeric excess in the final product.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in water and acidify the mixture with a strong acid like HCl or H₂SO₄.[7] This will protonate the carboxylate group of ibuprofen and the amine group of the resolving agent.
-
The enantiomerically enriched ibuprofen will precipitate out of the aqueous solution as it is not water-soluble.
-
-
Extraction and Isolation:
-
Extract the liberated ibuprofen into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched (S)-(+)-ibuprofen.
-
-
Analysis:
-
Determine the yield and melting point of the product.
-
Measure the optical rotation using a polarimeter to calculate the specific rotation and determine the enantiomeric excess by comparing it to the literature value for pure (S)-(+)-ibuprofen. Chiral High-Performance Liquid Chromatography (HPLC) can also be used for a more accurate determination of the enantiomeric excess.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the fundamental principles and workflows discussed in this guide.
Caption: Formation of diastereomeric salts from a racemic acid and a chiral base.
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
References
- 1. advanceseng.com [advanceseng.com]
- 2. scribd.com [scribd.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation of a chiral hyperbranched polymer based on cinchona alkaloids and investigation of its catalytic activity in asymmetric reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 8. murov.info [murov.info]
- 9. spcmc.ac.in [spcmc.ac.in]
Safety Operating Guide
Proper Disposal of (R)-1-(3-Methoxyphenyl)ethanamine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed procedures for the safe disposal of (R)-1-(3-Methoxyphenyl)ethanamine, a compound that requires careful handling due to its hazardous properties. Adherence to these protocols is essential to minimize environmental impact and protect laboratory personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Splash goggles or safety glasses with side shields are required[2].
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating aerosols, a NIOSH-certified respirator may be necessary[3].
Quantitative Data Summary
| Property | Value | Citation |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1][3] |
| Skin Corrosion/Irritation | Causes severe skin burns. | [1][3] |
| Eye Damage/Irritation | Causes serious eye damage. | [1][3] |
| Aquatic Hazard | Harmful to aquatic life. | [1] |
| Flammability | Classified as a flammable liquid and vapor. | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. It is classified as a hazardous waste and, due to its flammability, falls under Class 3 hazardous materials[4][5]. Under no circumstances should this chemical be poured down the drain or disposed of in regular trash [6][7].
Experimental Protocol: Waste Segregation and Containerization
-
Waste Identification: Clearly identify the waste as "this compound". If it is mixed with other solvents or reagents, all components must be listed on the waste label.
-
Segregation: This waste must be segregated from other waste streams. Do not mix with incompatible materials such as acids, acid chlorides, or acid anhydrides[2]. It is often recommended to collect halogenated and non-halogenated solvent wastes separately[8].
-
Container Selection: Use a designated, properly labeled, and leak-proof container for collection. The container must be compatible with the chemical; do not use metal containers for amines[8]. The original container may be used if it is in good condition[6][9].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and any other components in the mixture. The label should also indicate the hazards (e.g., "Flammable," "Corrosive")[6].
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from ignition sources[5][9]. Keep the container closed except when adding waste[6][8].
Disposal Procedure
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's EHS office or a licensed chemical waste disposal contractor[6][10].
-
Arrange for Pickup: Schedule a pickup for the hazardous waste. Follow any specific instructions provided by the EHS office or the disposal contractor regarding transportation and documentation.
-
Empty Container Disposal: Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed. The rinsate from the cleaning process must be collected and disposed of as hazardous waste[8].
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. triumvirate.com [triumvirate.com]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling (R)-1-(3-Methoxyphenyl)ethanamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-1-(3-Methoxyphenyl)ethanamine. The following procedures and recommendations are designed to ensure safe operational handling and disposal of this chemical, minimizing risks and promoting a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[1][2][3][4] It is also harmful to aquatic life with long-lasting effects.[5]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[5] | To protect against splashes that can cause serious eye damage.[1][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene), a lab coat, and other protective clothing to prevent skin contact. | The substance causes severe skin burns and can be absorbed through the skin.[1][3][4] |
| Respiratory Protection | Use only under a chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | To avoid inhalation of harmful vapors or mists.[1][5] |
| Hand Protection | Wear protective gloves.[1][3][4][5] | To prevent direct contact with the skin, which can cause burns and sensitization.[1][2] |
Operational Plan for Handling
A systematic approach is essential for the safe handling of this compound. The following step-by-step protocol outlines the procedure from preparation to cleanup.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation :
-
Don PPE : Before entering the laboratory, put on a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.
-
Verify Fume Hood : Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble Materials : Gather all necessary equipment, including this compound, reaction vessels, and any other reagents, within the fume hood.
-
-
Handling :
-
Chemical Transfer : Carefully open the container of this compound inside the fume hood. Use a clean pipette or spatula to transfer the required amount. Avoid creating splashes or aerosols.
-
Perform Experiment : Conduct the experimental procedure within the fume hood. Keep the container of this compound tightly closed when not in use.
-
-
Cleanup and Storage :
-
Decontaminate Work Area : After the experiment, decontaminate the work surface with an appropriate cleaning agent.
-
Dispose of Waste : All waste materials, including empty containers, contaminated gloves, and pipette tips, must be disposed of as hazardous waste.
-
Store Unused Chemical : Tightly seal the container of any unused this compound and store it in a cool, dry, and well-ventilated area away from incompatible materials.[5]
-
Doff PPE : Remove PPE in the correct order to avoid contamination. Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Logical Flow for Disposal of this compound Waste
Caption: Decision process for the disposal of waste containing this compound.
Step-by-Step Disposal Protocol
-
Segregate Waste :
-
Liquid Waste : Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Solid Waste : Place all contaminated solid waste, such as gloves, absorbent pads, and empty containers, into a separate, clearly labeled hazardous waste bag or container.
-
-
Labeling :
-
Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
-
Storage :
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
-
Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Do not pour this chemical down the drain or dispose of it with regular trash.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Minor Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spills :
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if the spill is large or poses a fire hazard.
-
Contact your institution's emergency response team or EHS office from a safe location.
-
Provide details of the spilled chemical and the location.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
